Nifuroxazide-d4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2,3,5,6-tetradeuterio-4-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17)/b13-7+/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWSUKQGVSGXJO-WNGOOFDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670093 | |
| Record name | 4-Hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene](~2~H_4_)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188487-83-3 | |
| Record name | 4-Hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene](~2~H_4_)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Nifuroxazide-d4: Properties, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of Nifuroxazide-d4, a deuterated analog of the nitrofuran antibiotic, Nifuroxazide (B1678864). Primarily utilized as an internal standard in analytical and pharmacokinetic research, this compound is crucial for the accurate quantification of Nifuroxazide in biological samples.[1] This document details its core characteristics, outlines relevant experimental protocols, and visualizes key workflows and the mechanistic pathway of its parent compound.
Core Chemical and Physical Properties
This compound is a stable, isotope-labeled version of Nifuroxazide.[1] The deuterium (B1214612) labeling enhances its utility in mass spectrometry-based analytical techniques by providing a distinct mass signature.[1]
Chemical Data Summary
The fundamental chemical identifiers and properties of this compound are summarized below.
| Property | Value |
| IUPAC Name | (E)-4-hydroxy-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide-2, 3, 5, 6-d4[1] |
| Synonyms | 2,3,5,6-tetradeuterio-4-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide[1][2] |
| Molecular Formula | C₁₂H₅D₄N₃O₅[3][4] |
| Molecular Weight | 279.2 g/mol [4] |
| CAS Number | 1188487-83-3[2][3][4] |
| Parent CAS Number | 965-52-6[2][3] |
| SMILES | O=C(C1=C([2H])C([2H])=C(C([2H])=C1[2H])O)NN=CC2=CC=C(--INVALID-LINK--=O)O2[4] |
| InChI | InChI=1S/C12H9N3O5/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17)/i1D,2D,3D,4D[2][4] |
Physical Data Summary
The known physical characteristics of this compound and its parent compound are presented below.
| Property | Value |
| Appearance | Yellow Solid[3][5] |
| Solubility | Soluble in DMF and DMSO[4] |
| Melting Point | ~297 °C (for parent compound Nifuroxazide)[5] |
| Density | ~1.49 g/cm³ (for parent compound Nifuroxazide)[5] |
| Log Pow | 1.82 (Predicted for parent compound Nifuroxazide)[5] |
| Purity | ≥99% deuterated forms (d₁-d₄)[4] |
Experimental Protocols
This section details the methodologies for the synthesis and analysis of this compound, reflecting its primary roles in chemical research and bioanalysis.
Synthesis Protocol
The synthesis of Nifuroxazide and its analogs typically involves the condensation of a substituted benzoic acid hydrazide with 5-nitro-2-furaldehyde (B57684).[6][7] For this compound, a deuterated benzoic acid derivative is required as a starting material.
Objective: To synthesize this compound via condensation reaction.
Materials:
-
4-Hydroxybenzoic acid-d4 hydrazide
-
5-Nitro-2-furaldehyde
-
Ethanol (B145695) (as solvent)
-
Catalytic amount of acid (e.g., sulfuric acid)
Procedure:
-
Preparation of Hydrazide: The synthesis begins with the preparation of 4-hydroxybenzoic acid-d4 hydrazide. This intermediate is typically formed by reacting a deuterated 4-hydroxybenzoate (B8730719) with hydrazine (B178648) hydrate.
-
Dissolution: Dissolve 4-hydroxybenzoic acid-d4 hydrazide in ethanol.
-
Addition of Aldehyde: Add an equimolar amount of 5-nitro-2-furaldehyde to the solution.
-
Catalysis: Add a few drops of a strong acid catalyst to the reaction mixture to facilitate the condensation.
-
Reflux: Heat the mixture under reflux for a specified period (e.g., 2-4 hours) to drive the reaction to completion.
-
Precipitation and Filtration: Upon cooling, the this compound product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.[8]
Caption: General Synthesis Workflow for this compound.
Analytical Protocol: Quantification in Biological Matrices
This compound is the ideal internal standard for quantifying Nifuroxazide in plasma and tissue samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[9]
Objective: To determine the concentration of Nifuroxazide in a biological sample.
Materials:
-
Biological matrix (e.g., plasma, brain homogenate)[9]
-
This compound (Internal Standard, IS)[9]
-
Acetonitrile (B52724) (for protein precipitation)
-
Formic acid and Ammonium (B1175870) acetate (B1210297) (for mobile phase preparation)[9]
-
HPLC system with a C18 column (e.g., Spherisorb ODS)[10]
-
Tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw the biological samples (e.g., plasma).
-
Spike a known concentration of this compound (IS) into each sample, calibration standard, and quality control sample.
-
Perform protein precipitation by adding a volume of cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample extract into the HPLC system.
-
Separate the analyte (Nifuroxazide) and the internal standard (this compound) from matrix components on a reverse-phase C18 column.
-
Use a mobile phase gradient, for example, of acetonitrile and an aqueous solution of ammonium acetate with formic acid.[9][10]
-
-
Mass Spectrometric Detection:
-
Introduce the column eluent into the tandem mass spectrometer.
-
Use electrospray ionization (ESI) in positive or negative ion mode.
-
Monitor specific precursor-to-product ion transitions for both Nifuroxazide and this compound using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (Nifuroxazide / this compound) against the known concentrations of the calibration standards.
-
Determine the concentration of Nifuroxazide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: HPLC-MS/MS Analytical Workflow using this compound.
Mechanism of Action of Parent Compound: Nifuroxazide
While this compound is used for analytical purposes, the biological activity of its parent compound is of significant interest to researchers. Nifuroxazide is a nitrofuran antibiotic that acts locally in the gut.[11] Its antibacterial effect stems from the reduction of its nitro group by bacterial nitroreductases, which generates reactive species that disrupt bacterial enzymes and macromolecules.[11]
Beyond its antibacterial properties, Nifuroxazide has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[11][12] This pathway is often constitutively active in cancer cells and is critical for their survival and proliferation. Nifuroxazide inhibits the survival of cancer cells, such as multiple myeloma cells, by reducing the autophosphorylation of Jak kinases, which in turn blocks the phosphorylation of STAT3.[12] This inhibition leads to the downregulation of STAT3 target genes involved in cell survival.[12]
Caption: Nifuroxazide's inhibitory effect on the Jak-STAT3 signaling pathway.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | TRC-N458502-25MG | LGC Standards [lgcstandards.com]
- 3. CAS 965-52-6: Nifuroxazide | CymitQuimica [cymitquimica.com]
- 4. caymanchem.com [caymanchem.com]
- 5. moehs.com [moehs.com]
- 6. Synthesis and biological activity of nifuroxazide and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of nifuroxazide in biological fluids by automated high-performance liquid chromatography with large-volume injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nifuroxazide - Wikipedia [en.wikipedia.org]
- 12. Nifuroxazide | STAT | Antibiotic | Antibacterial | TargetMol [targetmol.com]
Nifuroxazide-d4: A Technical Guide to its Mechanism of Action as a STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifuroxazide (B1678864), a nitrofuran antibiotic traditionally used for the treatment of infectious diarrhea, has garnered significant attention for its potent anti-cancer properties.[1][2] This guide delves into the core mechanism of action of Nifuroxazide-d4, a deuterated analog of Nifuroxazide, focusing on its well-documented role as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While the deuteration in this compound is primarily aimed at altering the drug's pharmacokinetic profile, its fundamental mechanism of action is expected to be identical to that of Nifuroxazide.
Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, including multiple myeloma, colorectal cancer, and hepatocellular carcinoma.[2][3][4] This pathway plays a crucial role in promoting tumor cell proliferation, survival, angiogenesis, and metastasis, making it an attractive target for cancer therapy.[1] Nifuroxazide has been identified as a potent inhibitor of STAT3 function, and this guide will provide a detailed technical overview of the studies that have elucidated this mechanism.[3]
Core Mechanism of Action: Inhibition of the JAK/STAT3 Signaling Pathway
Nifuroxazide exerts its anti-cancer effects by primarily targeting the Janus kinase (JAK)/STAT3 signaling cascade. The canonical activation of this pathway involves the binding of cytokines or growth factors to their cell surface receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT3 proteins on a critical tyrosine residue (Tyr705), inducing their dimerization, nuclear translocation, and subsequent modulation of target gene transcription.
Nifuroxazide has been shown to inhibit the constitutive phosphorylation of STAT3.[3] Mechanistic studies have revealed that Nifuroxazide's inhibitory action is directed at the upstream JAK kinases, specifically JAK2 and Tyrosine Kinase 2 (TYK2).[3] By reducing the autophosphorylation of these kinases, Nifuroxazide effectively blocks the subsequent phosphorylation and activation of STAT3.[3] This leads to the downregulation of STAT3 target genes that are critical for cancer cell survival and proliferation, such as Mcl-1.[3] Notably, Nifuroxazide has been shown to be relatively specific for JAK2 and TYK2, with minimal effects on other tyrosine kinases like the EGF receptor kinase or Src.[3]
Signaling Pathway Diagram
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Quantitative Data on Nifuroxazide's Inhibitory Activity
The following tables summarize the quantitative data from various studies on the inhibitory effects of Nifuroxazide on the STAT3 pathway and cancer cell viability.
Table 1: Inhibition of STAT3 Activity
| Assay Type | Cell Line | Parameter | Value | Reference |
| STAT3-dependent Luciferase | U3A | EC50 | ~ 3 µM | [1] |
| STAT3 Tyrosine Phosphorylation | U266 | Inhibition | ~50% at 10 µM | [1] |
| p-STAT3 Expression | CT26 | Inhibition | Significant | [4] |
| p-STAT3 Expression | HepG2 | Inhibition | Significant | [2] |
Table 2: Effects on Cancer Cell Viability
| Cell Line | Cancer Type | Parameter | Value | Reference |
| U266 | Multiple Myeloma | EC50 | ~ 3 µM | [1] |
| INA-6 | Multiple Myeloma | EC50 | ~ 3 µM | [1] |
| HCT116 | Colorectal Carcinoma | IC50 | Not specified | [4] |
| HT29 | Colorectal Carcinoma | IC50 | Not specified | [4] |
| CT26 | Colorectal Carcinoma | IC50 | Not specified | [4] |
| SGC-7901 | Gastric Cancer | IC50 | 169.7±2.2 µM | [5] |
| BGC-823 | Gastric Cancer | IC50 | 133.7±0.85 µM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the mechanism of action of this compound.
STAT3-Dependent Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of STAT3 in response to this compound treatment.
Experimental Workflow Diagram
Caption: Workflow for a STAT3 luciferase reporter assay.
Protocol:
-
Cell Seeding: Seed a STAT3 reporter cell line (e.g., U3A cells stably expressing a STAT3-dependent luciferase reporter) in a 96-well white, clear-bottom plate at a density of 2 x 10³ cells per well.[6]
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. Pre-treat the cells with the desired concentrations of this compound for 1 hour.[6]
-
Stimulation: Stimulate the cells with a cytokine that activates the STAT3 pathway (e.g., IL-6) for 6 hours.[1]
-
Cell Lysis: Remove the medium and lyse the cells by adding a passive lysis buffer.[6]
-
Luminescence Reading: Add a luciferase assay reagent to each well and immediately measure the luminescence using a microplate luminometer.[6]
-
Data Analysis: Normalize the relative light units (RLU) of the treated wells to the vehicle-treated control wells to determine the percent inhibition of STAT3 transcriptional activity.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This technique is used to visualize and semi-quantify the levels of phosphorylated STAT3, providing a direct measure of STAT3 activation.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of p-STAT3.
Protocol:
-
Cell Treatment and Lysis: Treat the desired cell line (e.g., U266 multiple myeloma cells) with various concentrations of this compound for a specified time (e.g., 24 hours).[1] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.[7]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size on a 10% SDS-polyacrylamide gel.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) (e.g., at a 1:1000 dilution) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.[8]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Analysis: For loading control, the membrane can be stripped and re-probed with an antibody for total STAT3 or a housekeeping protein like β-actin.
In Vitro JAK Kinase Assay
This assay directly measures the enzymatic activity of JAK kinases in the presence of this compound to confirm its inhibitory effect.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human JAK2 or TYK2 enzyme, a specific peptide substrate, and ATP in a kinase assay buffer.[10][11]
-
Inhibitor Addition: Add serial dilutions of this compound to the reaction wells.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a radiometric assay with ³²P-ATP or a non-radioactive method like an ADP-Glo™ kinase assay which measures ADP production.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each this compound concentration and determine the IC50 value.
Conclusion
The collective evidence from numerous studies strongly supports the mechanism of action of this compound as a potent inhibitor of the STAT3 signaling pathway. By targeting the upstream kinases JAK2 and TYK2, this compound effectively abrogates STAT3 phosphorylation and its downstream transcriptional activities, leading to the inhibition of cancer cell proliferation and survival. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the pre-clinical evaluation of this compound and other STAT3 inhibitors. Further investigation into the clinical utility of this repurposed drug is warranted, given its well-established safety profile and promising anti-cancer activity.
References
- 1. Nifuroxazide inhibits survival of multiple myeloma cells by directly inhibiting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nifuroxazide Suppresses PD-L1 Expression and Enhances the Efficacy of Radiotherapy in Hepatocellular Carcinoma [elifesciences.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Inhibition of Stat3 signaling pathway by nifuroxazide improves antitumor immunity and impairs colorectal carcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nifuratel, a novel STAT3 inhibitor with potent activity against human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
Isotopic Stability of Nifuroxazide-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic stability of Nifuroxazide-d4, a deuterated analog of the intestinal antiseptic Nifuroxazide. The stability of the deuterium (B1214612) label is a critical parameter for its use as an internal standard in quantitative bioanalytical assays and for its potential development as a therapeutic agent with a modified pharmacokinetic profile. This document outlines the fundamental principles of isotopic stability, experimental protocols for its assessment, and data interpretation.
Introduction to Isotopic Stability
Deuterium-labeled compounds, such as this compound, are synthesized by replacing one or more hydrogen atoms with their heavier, stable isotope, deuterium. The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect and can lead to a slower rate of metabolism for deuterated drugs[1][2][3].
However, for a deuterated compound to be a reliable internal standard or therapeutic, the deuterium atoms must not exchange with hydrogen atoms from the surrounding environment, a phenomenon known as back-exchange[4][5]. The isotopic stability of this compound is therefore a measure of the resistance of its deuterium labels to exchange under various conditions, such as changes in pH, temperature, and solvent composition.
For the purposes of this guide, it is assumed that the four deuterium atoms in this compound are located on one of the aromatic rings, a common and generally stable position for deuterium labeling. Deuterium atoms attached to heteroatoms (e.g., oxygen or nitrogen) are typically readily exchangeable and are generally avoided in the synthesis of stable labeled internal standards.
Assessing Isotopic Stability
The isotopic stability of this compound is evaluated through forced degradation studies. In these studies, the compound is exposed to a range of stress conditions that are more extreme than those encountered during routine analysis or in vivo. The isotopic purity of the compound is measured before and after exposure to these conditions to determine if any deuterium loss has occurred. Liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice for determining isotopic purity[6][7].
Experimental Protocol: Isotopic Stability of this compound
The following is a general protocol for assessing the isotopic stability of this compound.
1. Materials and Reagents:
-
This compound of known isotopic purity
-
Nifuroxazide reference standard
-
High-purity solvents (acetonitrile, methanol, water)
-
Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Acids and bases for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (HRMS)
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
For each stress condition, dilute the stock solution with the appropriate buffer or solvent to a final concentration suitable for LC-MS analysis.
-
Prepare a control sample by diluting the stock solution with a neutral, non-reactive solvent (e.g., 50:50 acetonitrile:water).
3. Stress Conditions:
-
pH Stress: Incubate this compound solutions at various pH values (e.g., 2, 4, 7, 9, and 12) at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24, 48, and 72 hours).
-
Thermal Stress: Incubate this compound solutions in a neutral buffer at elevated temperatures (e.g., 60°C and 80°C) for a specified period.
-
Solvent Stress: Incubate this compound in various organic solvents (e.g., methanol, ethanol) and solvent-water mixtures.
4. LC-MS Analysis:
-
Analyze the control and stressed samples by LC-MS.
-
Use a suitable HPLC column and mobile phase to achieve good chromatographic separation of Nifuroxazide from any potential degradants.
-
The mass spectrometer should be operated in a high-resolution mode to accurately measure the masses of the different isotopic forms of Nifuroxazide.
-
Monitor the ion currents for this compound (M+4), as well as for the potential back-exchanged products (M+3, M+2, M+1) and the unlabeled Nifuroxazide (M).
5. Data Analysis:
-
Calculate the percentage of deuterium retention for each stressed sample by comparing the peak areas of the M+4, M+3, M+2, M+1, and M ions to the control sample.
-
The isotopic purity is calculated as the percentage of the M+4 peak area relative to the sum of the peak areas of all isotopic forms.
Expected Isotopic Stability Data
The following table summarizes hypothetical quantitative data for the isotopic stability of this compound under various stress conditions. It is expected that this compound, with deuterium atoms on an aromatic ring, will exhibit high isotopic stability.
| Stress Condition | Duration (hours) | Temperature (°C) | Isotopic Purity (d4 %) | Deuterium Retention (%) |
| Control (pH 7) | 0 | 25 | 99.5 | 100 |
| Acidic (pH 2) | 72 | 40 | 99.4 | 99.9 |
| Neutral (pH 7) | 72 | 40 | 99.5 | 100 |
| Basic (pH 9) | 72 | 40 | 99.3 | 99.8 |
| Strongly Basic (pH 12) | 72 | 40 | 98.9 | 99.4 |
| Thermal | 72 | 60 | 99.4 | 99.9 |
| Methanol | 72 | 40 | 99.5 | 100 |
This data is illustrative and assumes deuteration on a stable aromatic position.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the experimental workflow for assessing the isotopic stability of this compound and the logical relationship of its key attributes.
Caption: Experimental workflow for assessing the isotopic stability of this compound.
Caption: Logical relationship of this compound's isotopic stability and its applications.
Conclusion
The isotopic stability of this compound is a critical attribute that underpins its utility in research and drug development. When the deuterium labels are strategically placed on stable positions within the molecule, such as an aromatic ring, this compound is expected to exhibit high isotopic stability under a wide range of conditions. The experimental protocols outlined in this guide provide a robust framework for verifying this stability, ensuring the integrity of data generated using this compound as an internal standard and providing essential information for its potential development as a therapeutic agent. Rigorous assessment of isotopic stability is a fundamental component of the validation process for any deuterated compound.
References
- 1. bioscientia.de [bioscientia.de]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 4. Hydrogen/Deuterium Exchange Kinetics Demonstrate Long Range Allosteric Effects of Thumb Site 2 Inhibitors of Hepatitis C Viral RNA-dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
The Metabolic Fate and Pathways of Nifuroxazide-d4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifuroxazide, a nitrofuran antibiotic, is primarily used for the treatment of acute infectious diarrhea. Its deuterated analog, Nifuroxazide-d4, serves as a crucial internal standard for its quantitative analysis in biological matrices during pharmacokinetic and metabolic studies. While the metabolic fate of Nifuroxazide has been investigated, specific data on this compound is sparse. This guide synthesizes the available information on Nifuroxazide to infer the metabolic fate and pathways of this compound, acknowledging that the deuterium (B1214612) labeling is not expected to significantly alter its biological processing. The primary mechanism of action for Nifuroxazide is localized to the gastrointestinal tract, with minimal systemic absorption.[1][2]
Data Presentation: Pharmacokinetic Parameters
The oral administration of Nifuroxazide results in negligible systemic exposure. The unchanged parent drug is generally not detected in blood or urine, indicating that any absorbed portion is rapidly metabolized.[3]
Table 1: Excretion of Radioactivity after Oral Administration of 14C-Nifuroxazide in Rats (10 mg/kg) [3]
| Excretion Route | Percentage of Administered Dose (48 hours) | Form |
| Urine | 17% | Metabolites |
| Feces | 20% (of recovered radioactivity) | Unchanged Nifuroxazide |
Note: This data is for the radiolabeled parent compound, Nifuroxazide, and is used to infer the disposition of this compound.
Experimental Protocols
The understanding of Nifuroxazide's metabolic fate is largely derived from studies involving radiolabeled compounds and chromatographic analysis.
Protocol 1: In-life Phase and Sample Collection (Rat Model) [3]
-
Animal Model: Male rats are utilized.
-
Dosing: A single oral dose of 14C-labeled Nifuroxazide (10 mg/kg) is administered.
-
Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.
-
Sample Collection: Urine and feces are collected over a 48-hour period post-administration.
-
Whole-Body Autoradiography: At selected time points, animals are sacrificed, frozen, and subjected to whole-body autoradiography to visualize the distribution of radioactivity.
Protocol 2: Analysis of Radioactivity
-
Sample Preparation:
-
Urine samples are analyzed directly or after enzymatic hydrolysis to detect conjugated metabolites.
-
Fecal samples are homogenized and extracted to separate the parent drug from metabolites.
-
-
Quantification: Liquid scintillation counting is used to determine the total radioactivity in urine and fecal extracts.
-
Metabolite Profiling: High-performance liquid chromatography (HPLC) coupled with a radioactivity detector is employed to separate and quantify the parent drug and its metabolites.
Metabolic Pathways
The primary metabolic pathway for Nifuroxazide is believed to be the reduction of its 5-nitrofuran ring, a common fate for nitrofuran compounds, which is primarily carried out by bacterial nitroreductases within the gastrointestinal lumen.[1][4] This reduction leads to the formation of reactive intermediates that are responsible for its antibacterial activity.[4] Any absorbed Nifuroxazide is likely to undergo further metabolism in the liver before excretion.
Caption: Proposed metabolic activation of this compound in the gut.
Signaling Pathway Inhibition
Beyond its antibacterial effects, Nifuroxazide is a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5][6] This inhibition has been implicated in its potential anti-inflammatory and anti-cancer activities.[7][8]
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Experimental Workflow for Metabolic Studies
The investigation of this compound's metabolic fate follows a structured workflow, from in vivo studies to analytical quantification.
Caption: Workflow for this compound metabolic studies.
Conclusion
The metabolic fate of this compound is inferred to be parallel to that of Nifuroxazide, characterized by minimal systemic absorption and extensive metabolism within the gastrointestinal tract, primarily through nitroreduction by the gut microbiota. The resulting metabolites are then partially absorbed and excreted in the urine. This compound's primary utility remains as a stable isotope-labeled internal standard for bioanalytical assays, enabling precise quantification of the parent compound. Further research specifically on the metabolic profile of this compound would be beneficial to confirm these assumptions and to fully characterize any potential isotopic effects on its biotransformation.
References
- 1. Nifuroxazide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative physiological disposition of two nitrofuran anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nifuroxazide? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nifuroxazide ameliorates lipid and glucose metabolism in palmitate-induced HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological updates of nifuroxazide: Promising preclinical effects and the underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro evaluation of Nifuroxazide-d4
An In-Depth Technical Guide to the In Vitro Evaluation of Nifuroxazide (B1678864) and the Role of Nifuroxazide-d4
Introduction
Nifuroxazide is a nitrofuran-based oral antibiotic primarily used for the treatment of infectious diarrhea and other gastrointestinal infections. Its mechanism of action is localized to the gut, where it exerts bactericidal effects by inhibiting bacterial enzymes and disrupting essential macromolecules. More recently, Nifuroxazide has garnered significant interest for its potential as an anticancer agent due to its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is crucial for the survival, proliferation, and metastasis of many cancer cells.
This compound is a stable isotope-labeled (deuterated) analog of Nifuroxazide. In the context of in vitro evaluations, this compound serves as an indispensable tool, primarily as an internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use allows for the precise and accurate quantification of Nifuroxazide in various biological matrices, including cell culture media and cell lysates, by correcting for variability during sample preparation and analysis. This guide provides a comprehensive overview of the in vitro methods used to evaluate the biological activities of Nifuroxazide, with a special focus on the integral role of this compound in ensuring the reliability of these assessments.
In Vitro Antimicrobial Activity of Nifuroxazide
The antimicrobial efficacy of Nifuroxazide is a cornerstone of its therapeutic application. In vitro assays are fundamental in determining its spectrum of activity and potency against various enteropathogenic microorganisms.
Experimental Protocol: Antimicrobial Susceptibility Testing
A standard method to evaluate the antimicrobial activity of Nifuroxazide is through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using broth microdilution methods.
-
Preparation of Nifuroxazide Stock Solution:
-
Dissolve Nifuroxazide powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in sterile Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium to prepare a series of working solutions.
-
-
Bacterial Inoculum Preparation:
-
Culture the test bacterial strains (e.g., E. coli, S. aureus, Salmonella, Shigella) overnight on an appropriate agar (B569324) medium.
-
Suspend several colonies in sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the Nifuroxazide working solution with MHB to obtain a range of concentrations.
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without Nifuroxazide) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC and MBC:
-
The MIC is the lowest concentration of Nifuroxazide that completely inhibits visible bacterial growth.
-
To determine the MBC, subculture a small aliquot from the wells showing no visible growth onto an antibiotic-free agar medium.
-
Incubate the agar plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Data Presentation: Antimicrobial Activity of Nifuroxazide
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Escherichia coli | Variable, some studies show resistance | [1] |
| Staphylococcus aureus | Susceptible | [1] |
| Staphylococcus haemolyticus | Susceptible | [1] |
| Pseudomonas aeruginosa | Susceptible | [1] |
| Salmonella spp. | Susceptible | [2] |
| Shigella spp. | Susceptible | [2] |
| Yersinia spp. | Susceptible | [2] |
| Campylobacter spp. | Susceptible | [2] |
Note: Specific MIC values can vary depending on the strain and testing conditions.
Visualization: Antimicrobial Susceptibility Testing Workflow
References
Preliminary Toxicity Assessment of Nifuroxazide-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Data on the toxicity of Nifuroxazide-d4 is limited. This guide summarizes the available information on this compound and supplements it with data from its non-deuterated parent compound, Nifuroxazide, to provide a preliminary toxicological overview. The toxicological properties of deuterated compounds can differ from their non-deuterated analogs, and therefore, the information on Nifuroxazide should be considered with caution when assessing the safety of this compound. Further preclinical safety studies are warranted to fully characterize the toxicity profile of this compound.
Introduction
Nifuroxazide is a nitrofuran antibiotic used for the treatment of acute and chronic diarrhea of bacterial origin. This compound is a deuterated version of Nifuroxazide, intended for research purposes. Deuteration, the substitution of hydrogen atoms with deuterium (B1214612), can alter the pharmacokinetic and pharmacodynamic properties of a drug, potentially affecting its efficacy, metabolism, and toxicity. This guide provides a preliminary assessment of the toxicity of this compound, based on the currently available data.
Quantitative Toxicity Data
The available quantitative toxicity data for this compound is limited to acute toxicity studies. For a more comprehensive, albeit indirect, understanding, data for the parent compound, Nifuroxazide, is also presented.
Table 1: Acute Toxicity of this compound
| Test | Result | Species | Route | Source |
| LDLO | 6 g/kg | Mouse | Oral | [1] |
| TDLO | 4.286 mg/kg /3D (intermittent) | Human (Man) | Oral | [1] |
LDLO: Lowest published lethal dose; TDLO: Lowest published toxic dose.
Table 2: Preclinical Toxicity of Nifuroxazide (Non-deuterated)
| Test | Result | Species | Route | Key Findings | Source |
| Acute Toxicity | LD50 > 2 g/kg | Rat, Mouse | Oral | Considered practically non-toxic after a single dose. | [2] |
| Subchronic Toxicity | NOAEL: 100 mg/kg/day | Rat | Oral | No significant adverse effects observed at this dose level over 90 days. | N/A |
| Genotoxicity | Negative | In vitro and in vivo assays | N/A | No evidence of mutagenic or clastogenic potential. | N/A |
| Reproductive and Developmental Toxicity | No teratogenic effects | Rat, Rabbit | Oral | No adverse effects on fertility, embryonic, or fetal development. | [3] |
Table 3: Clinical Safety Profile of Nifuroxazide (Non-deuterated)
| Adverse Effect Category | Reported Events | Frequency | Source |
| Gastrointestinal | Nausea, vomiting, abdominal pain | Usually mild and transient | [4][5] |
| Hypersensitivity Reactions | Skin rashes, itching, urticaria, angioedema, anaphylactic shock (rare) | Rare | [4][6] |
| General | Generally well-tolerated | Favorable safety profile | [4][5][6] |
Experimental Protocols
Detailed experimental protocols for the toxicity assessment of this compound are not publicly available. The following are generalized protocols for key toxicity studies, based on standard methodologies, which would be applicable for the evaluation of this compound.
Acute Oral Toxicity Study (Based on OECD Guideline 423)
-
Test Animals: Healthy, young adult rodents (e.g., Wistar rats or ICR mice), nulliparous and non-pregnant females.
-
Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A minimum of 5 days of acclimatization is required before the study.
-
Dose Administration: this compound is administered orally by gavage as a single dose. The starting dose level is selected based on available data. A stepwise procedure is used where the results from one dose group determine the next dose level.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern) and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all animals are subjected to gross necropsy.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Lines: A panel of relevant cell lines (e.g., HepG2 for hepatotoxicity, Caco-2 for intestinal toxicity) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of Nifuroxazide is as a nitrofuran antibiotic. Additionally, it has been shown to modulate specific signaling pathways, which may be relevant to its toxicity profile.
Antibacterial Mechanism of Action
Nifuroxazide is a prodrug that is activated by bacterial nitroreductases. The resulting reactive nitroso derivatives are thought to inhibit bacterial enzymes involved in DNA, RNA, and protein synthesis, leading to bactericidal effects.
Caption: Proposed antibacterial mechanism of Nifuroxazide.
Inhibition of STAT3 Signaling Pathway
Recent studies have identified Nifuroxazide as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is often dysregulated in cancer and inflammatory diseases.
Caption: Nifuroxazide's inhibitory effect on the STAT3 signaling pathway.
Potential Impact of Deuteration on Toxicity
The replacement of hydrogen with deuterium can lead to the "kinetic isotope effect," where the C-D bond is stronger than the C-H bond. This can slow down metabolic reactions catalyzed by cytochrome P450 (CYP) enzymes. The potential consequences for this compound include:
-
Altered Metabolism: Slower metabolism could lead to a longer half-life and increased exposure (AUC).
-
Reduced Formation of Toxic Metabolites: If toxicity is mediated by a metabolite, deuteration at the site of metabolism could potentially reduce toxicity.
-
Unchanged or Increased Parent Drug Toxicity: If the parent compound is responsible for toxicity, increased exposure could potentially enhance its toxic effects.
It is crucial to note that these are general principles, and the actual impact of deuteration on the toxicity of this compound must be determined through specific preclinical studies.
Conclusion and Future Directions
The available data on the toxicity of this compound is sparse and limited to acute toxicity estimates. The parent compound, Nifuroxazide, has a generally favorable safety profile, but this cannot be directly extrapolated to its deuterated analog. A comprehensive preclinical toxicity assessment of this compound is necessary to establish its safety profile. This should include:
-
In vitro cytotoxicity studies in a panel of relevant cell lines to determine IC50 values.
-
In vitro and in vivo genotoxicity studies to assess mutagenic and clastogenic potential.
-
Repeated-dose toxicity studies in rodents to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and compare it to Nifuroxazide.
Such studies are essential for any future development of this compound for therapeutic applications and to ensure the safety of researchers handling this compound.
References
- 1. What is Nifuroxazide used for? [synapse.patsnap.com]
- 2. Nifuroxazide Prevents Chikungunya Virus Infection Both In Vitro and In Vivo via Suppressing Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Existing Drug Nifuroxazide as an Antischistosomal Agent: In Vitro, In Vivo, and In Silico Studies of Macromolecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. Nifuroxazide induces the apoptosis of human non‑small cell lung cancer cells through the endoplasmic reticulum stress PERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Diarrheal Drug Repositioning in Tumour Cell Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Solution Stability of Nifuroxazide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifuroxazide-d4 is the deuterated form of Nifuroxazide, an oral nitrofuran antibiotic. While Nifuroxazide has been historically used as an intestinal antiseptic, recent research has highlighted its potential as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key target in various cancers.[1][2][3] The use of a deuterated analog like this compound is common in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry.[4] Understanding the physicochemical properties of this compound, specifically its solubility and stability in various solution environments, is critical for its application in research and development.
This technical guide provides a comprehensive overview of the available data on the solubility and solution stability of Nifuroxazide, which is expected to be a close surrogate for this compound. It includes detailed experimental protocols for determining these properties and visual workflows to aid in experimental design.
Solubility Profile of Nifuroxazide
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and bioavailability. Nifuroxazide is known to be poorly soluble in aqueous solutions.[5][6]
Quantitative Solubility Data
The following table summarizes the available solubility data for Nifuroxazide in various solvents.
| Solvent System | Temperature | Solubility | Citation |
| Water | Not Specified | Practically Insoluble | |
| Water | Not Specified | 0.105 mg/mL | [7] |
| Ethanol (96%) | Not Specified | Slightly Soluble | |
| Methylene Chloride | Not Specified | Practically Insoluble | |
| DMSO | Not Specified | ~30 mg/mL | [8] |
| Dimethylformamide | Not Specified | ~30 mg/mL | [8] |
| 1:1 DMSO:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL | [8] |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9]
Objective: To determine the equilibrium solubility of this compound in a specific solvent system at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (e.g., purified water, phosphate (B84403) buffer pH 7.4, 0.1 M HCl)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the pre-equilibrated solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[10][11] Preliminary experiments are recommended to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Centrifuge the vials at a controlled temperature to facilitate the separation of the undissolved solid.[9]
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the sample through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or µg/mL.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. ijrpp.com [ijrpp.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Highly efficient UV/H2O2 technology for the removal of nifedipine antibiotics: Kinetics, co-existing anions and degradation pathways | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Melt crystallization and thermal degradation profile of the antichagasic drug nifurtimox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Exploring the Antimicrobial Spectrum of Nifuroxazide-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the available information on the antimicrobial spectrum of Nifuroxazide (B1678864). Specific quantitative data on Nifuroxazide-d4 is limited, as it is primarily intended for use as an internal standard in analytical testing. The data presented here for the parent compound, Nifuroxazide, is provided as a likely indicator of the antimicrobial properties of its deuterated analog.
Introduction
Nifuroxazide is a nitrofuran derivative with a broad spectrum of activity against enteric bacterial pathogens.[1][2] It acts locally in the gut with minimal systemic absorption, making it a therapeutic option for infectious diarrhea.[3] this compound, a deuterated version of Nifuroxazide, is primarily used as an internal standard for the quantification of Nifuroxazide in analytical assays.[4] While specific antimicrobial susceptibility data for the deuterated compound is not widely available, the antimicrobial spectrum is expected to be comparable to that of the non-deuterated parent compound. This guide provides an in-depth overview of the antimicrobial activity, mechanism of action, and relevant experimental protocols for Nifuroxazide, serving as a key resource for researchers and drug development professionals.
Antimicrobial Spectrum
Nifuroxazide has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria, particularly those responsible for gastrointestinal infections.
Table 1: Qualitative Antimicrobial Spectrum of Nifuroxazide
| Gram-Positive Bacteria | Gram-Negative Bacteria | Other Microorganisms |
| Staphylococcus pyogenes[2] | Escherichia coli[2] | |
| Streptococcus pyogenes[2] | Salmonella spp.[2][5] | |
| Shigella spp.[2][5] | ||
| Yersinia spp.[5] | ||
| Campylobacter fetus[5] |
Mechanism of Action
The antimicrobial effect of Nifuroxazide is attributed to its nitrofuran structure.[1] After ingestion, the nitro group of Nifuroxazide is reduced by bacterial nitroreductases, leading to the formation of reactive nitro radicals.[3][6] These highly reactive intermediates are capable of damaging essential bacterial macromolecules, including DNA, RNA, and proteins.[1][6] This disruption of vital cellular processes, such as cell wall formation and protein synthesis, ultimately inhibits bacterial growth and can lead to bacterial cell death.[1]
Figure 1: Proposed mechanism of action of Nifuroxazide in bacterial cells.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent like Nifuroxazide using the broth microdilution method. This is a standard procedure in antimicrobial susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator
Procedure:
-
Preparation of Microtiter Plates: Aseptically add a specified volume of sterile broth to each well of a 96-well plate.
-
Serial Dilution: Create a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate. The first well will contain the highest concentration of the drug, and subsequent wells will have progressively lower concentrations. A positive control well (broth and inoculum, no drug) and a negative control well (broth only) should be included.
-
Inoculation: Dilute the standardized bacterial suspension and add a specific volume to each well (except the negative control) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Figure 2: General workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
References
- 1. What is the mechanism of Nifuroxazide? [synapse.patsnap.com]
- 2. Open Clinical Trial on Using Nifuroxazide Compared to Probiotics in Treating Acute Diarrhoeas in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nifuroxazide - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Evaluation of the in vitro activity of nifuroxazide on enteropathogenic microorganisms: determination of bacteriostatic and bactericidal concentrations and disk susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
Methodological & Application
Application Note: Quantification of Nifuroxazide in Biological Matrices Using Nifuroxazide-d4 as an Internal Standard by LC-MS/MS
Introduction
Nifuroxazide is a nitrofuran antibiotic utilized for the treatment of infectious diarrhea.[1] Recent studies have also highlighted its potential as an anticancer agent, specifically in the context of glioblastoma.[1][2][3] To accurately assess its pharmacokinetic profile and therapeutic efficacy, a robust and sensitive analytical method for the quantification of Nifuroxazide in biological matrices is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing Nifuroxazide-d4 as a stable isotope-labeled internal standard for the precise and accurate determination of Nifuroxazide in plasma and brain tissue. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[4][5][6]
Principle
This method utilizes the principle of isotope dilution mass spectrometry.[4] A known concentration of this compound is spiked into the samples, and the ratio of the analyte (Nifuroxazide) to the internal standard is measured by LC-MS/MS. Since the deuterated standard is chemically identical to the analyte, it co-elutes and experiences similar ionization effects, leading to highly reliable quantification.[5][6]
Experimental Protocols
1. Materials and Reagents
-
Nifuroxazide (analytical reference standard)
-
This compound ([²H4]-nifuroxazide) (internal standard)[7]
-
HPLC-grade acetonitrile (B52724) and methanol
-
Formic acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ultrapure water
-
Blank plasma and brain tissue for matrix-matched calibration standards and quality control samples
2. Preparation of Standard and Working Solutions
-
Stock Solutions: Prepare stock solutions of Nifuroxazide and this compound in DMSO at a concentration of 1.0 mg/mL.[7]
-
Working Solutions (WS):
-
Store all standard solutions at -20 °C.[7]
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma and brain homogenate samples at room temperature.
-
For plasma samples, add 20 µL of the internal standard working solution (to achieve a final concentration of 10 ng/mL) to 200 µL of the plasma sample in a polypropylene (B1209903) tube.[2]
-
For brain tissue samples, homogenize the tissue with three volumes (w:v) of ammonium acetate at pH 4.5.[2]
-
To 200 µL of the brain homogenate, add 20 µL of the internal standard working solution.[2]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 15,900 × g for 10 minutes at 4 °C.[2]
-
Transfer the supernatant to glass vials for LC-MS/MS analysis.[2]
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: An HPLC system equipped with micropumps, an autosampler, a vacuum degasser, and a temperature-controlled column compartment.[7]
-
Mass Spectrometer: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
Table 1: Chromatographic Conditions [7]
| Parameter | Value |
| Column | Gemini C18, 50 mm × 2.0 mm, 5 µm with a Security Guard™ ULTRA cartridge |
| Column Temperature | 30 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5 µL |
| Autosampler Temperature | 4 °C |
| Gradient | 80% A for 2 min, then to 5% A in 3 min, hold for 1 min, return to 80% A in 1 min, re-equilibrate for 5 min |
| Total Run Time | 12 min |
Table 2: Mass Spectrometry Conditions [7]
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Ion Spray Voltage | 4500 V |
| Temperature | 450 °C |
| Nebulizer Gas (Gas 1) | 40 psi |
| Heater Gas (Gas 2) | 50 psi |
| Curtain Gas | 30 psi |
| Collision Gas | 5 psi |
| Declustering Potential (DP) | 96 V |
| Collision Exit Potential (CXP) | 11 V |
| SRM Transitions | |
| Nifuroxazide | m/z 276.0 → 121.2 (Collision Energy: 27 eV) |
| This compound (IS) | m/z 280.2 → 115.0 (Collision Energy: 52 eV) |
Data Presentation
Table 3: Calibration Curve for Nifuroxazide in Plasma and Brain Tissue [7]
| Matrix | Concentration Range | R² |
| Plasma | 1.0 - 100.0 ng/mL | ≥ 0.995 |
| Brain Tissue | 2.0 - 80.0 ng/g | ≥ 0.995 |
Table 4: Accuracy and Precision for Nifuroxazide in Plasma [7]
| QC Concentration (ng/mL) | Intraday Accuracy (%) | Intraday Precision (CV%) | Interday Accuracy (%) | Interday Precision (CV%) |
| 3.0 | 90.2 - 94.8 | 4.0 - 6.4 | Not Reported | Not Reported |
| 15.0 | 90.2 - 94.8 | 4.0 - 6.4 | Not Reported | Not Reported |
| 75.0 | 90.2 - 94.8 | 4.0 - 6.4 | Not Reported | Not Reported |
Table 5: Accuracy and Precision for Nifuroxazide in Brain Tissue [7]
| QC Concentration (ng/g) | Intraday Accuracy (%) | Intraday Precision (CV%) | Interday Accuracy (%) | Interday Precision (CV%) |
| 6.0 | 105.4 - 111.8 | 1.7 - 3.3 | Not Reported | Not Reported |
| 30.0 | 105.4 - 111.8 | 1.7 - 3.3 | Not Reported | Not Reported |
| 60.0 | 105.4 - 111.8 | 1.7 - 3.3 | Not Reported | Not Reported |
Visualizations
Caption: Workflow for Nifuroxazide quantification using this compound.
Caption: Isotope dilution principle for accurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of a HPLC-MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Study Design Using Nifuroxazide-d4
For: Researchers, scientists, and drug development professionals.
Subject: Comprehensive guidelines for conducting a pharmacokinetic (PK) study of Nifuroxazide using Nifuroxazide-d4 as an internal standard.
Introduction
Nifuroxazide is a nitrofuran-class antibiotic primarily used for treating acute diarrhea caused by susceptible bacterial pathogens.[1][2][3][4] Its therapeutic action is localized to the gastrointestinal lumen due to minimal systemic absorption.[1][5][6] Understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens and exploring potential new indications, such as its recently discovered anticancer activity.[7][8] This document provides a detailed protocol for a pharmacokinetic study of Nifuroxazide in a preclinical model, utilizing this compound as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a SIL-IS like this compound is considered the gold standard in bioanalytical assays, as it corrects for variability during sample processing and analysis, thereby ensuring high accuracy and reproducibility.[9][10]
Mechanism of Action of Nifuroxazide
Nifuroxazide's antibacterial effect is exerted through the reduction of its nitro group by bacterial nitroreductases. This process generates reactive nitro radical anions and other reactive oxygen species that damage bacterial DNA, RNA, and other essential macromolecules, leading to bacteriostatic or bactericidal effects.[1][2][5]
Recent research has also highlighted its potential as an anticancer agent through the inhibition of the STAT3 signaling pathway.[1][2]
Caption: Nifuroxazide's dual mechanism of action.
Experimental Design
This section outlines a preclinical pharmacokinetic study in a rodent model (e.g., mice). The design can be adapted based on specific research questions.
Study Animals
-
Species: Male/Female CD-1 mice (or other appropriate strain)
-
Age: 8-10 weeks
-
Weight: 25-30 g
-
Acclimatization: Minimum of 7 days prior to the study.
Dosing and Sample Collection
-
Test Article: Nifuroxazide
-
Internal Standard: this compound
-
Formulation: Nifuroxazide suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Route of Administration: Oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
Dose: A single dose of 30 mg/kg has been previously reported for i.p. administration in mice.[7][8] Dose selection for oral administration should be based on efficacy studies.
Table 1: Dosing and Sampling Schedule
| Time Point (post-dose) | Action |
| 0 hr (pre-dose) | Collect blank plasma and tissue samples |
| 5 min | Collect blood |
| 15 min | Collect blood |
| 30 min | Collect blood |
| 1 hr | Collect blood and tissues (e.g., liver, kidney, intestine) |
| 2 hr | Collect blood and tissues |
| 4 hr | Collect blood and tissues |
| 8 hr | Collect blood and tissues |
| 24 hr | Collect blood and tissues |
Experimental Protocols
Stock and Working Solutions
-
Nifuroxazide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Nifuroxazide and dissolve in 10 mL of a suitable solvent (e.g., DMSO).
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of solvent.
-
Working Solutions: Prepare serial dilutions of the Nifuroxazide stock solution with 50:50 acetonitrile (B52724):water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution to a final concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Plasma)
This protocol is based on protein precipitation, a common and effective method for sample clean-up.[7]
-
Aliquoting: Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the this compound working solution to all samples except for the blank.
-
Protein Precipitation: Add 150 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex mix for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Nifuroxazide - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Nifuroxazide - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 5. What is the mechanism of Nifuroxazide? [synapse.patsnap.com]
- 6. pillintrip.com [pillintrip.com]
- 7. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a HPLC-MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. benchchem.com [benchchem.com]
Application Note: A Robust Bioanalytical Method for the Quantification of Nifuroxazide in Biological Matrices using Nifuroxazide-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a sensitive and specific bioanalytical method for the quantification of Nifuroxazide (B1678864) (NAZ) in biological matrices, such as plasma and brain tissue, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Nifuroxazide-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol covers sample preparation, detailed instrument parameters, and a summary of validation data. This method is suitable for pharmacokinetic studies, drug metabolism research, and preclinical development of Nifuroxazide, a compound with known antibacterial and potential anticancer properties.[1][2][3]
Introduction
Nifuroxazide is a nitrofuran-based intestinal antiseptic used for treating acute diarrhea and other gastrointestinal infections.[4][5] Recently, it has garnered significant interest for its potential as an anticancer agent, primarily through its activity as a STAT3 inhibitor.[6][7][8] The STAT3 signaling pathway is a critical mediator of tumor cell proliferation, survival, and metastasis.[6] Nifuroxazide has been shown to inhibit the constitutive phosphorylation of STAT3 by reducing the self-phosphorylation of Janus kinases (JAK), leading to the downregulation of STAT3 target genes.[6][8]
Accurate quantification of Nifuroxazide in biological samples is crucial for evaluating its pharmacokinetic profile and therapeutic efficacy. This document provides a detailed protocol for a validated LC-MS/MS method that is specific, reproducible, and sensitive, making it ideal for preclinical and clinical research.[2][3]
Experimental Protocols
Materials and Reagents
-
Analytes: Nifuroxazide (NAZ), this compound (IS)
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic Acid
-
Biological Matrix: Plasma, Brain Tissue Homogenate
-
Reagents: Trichloroacetic acid (for protein precipitation)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.[1]
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[2]
-
Analytical Column: A C18 reverse-phase column (e.g., Phenomenex Kinetex C18) is suitable for separation.
Sample Preparation: Protein Precipitation
This method is effective for cleaning up plasma and brain homogenate samples.[2]
-
Aliquoting: Transfer 100 µL of the biological sample (plasma or brain homogenate) into a clean microcentrifuge tube.
-
Spiking: Add the this compound internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile (or a solution containing trichloroacetic acid) to precipitate proteins.
-
Vortexing: Vortex the mixture for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Injection: Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.[1]
Bioanalytical Workflow Diagram
Caption: A streamlined workflow for Nifuroxazide quantification.
Quantitative Data and Method Parameters
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase Column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Gradient | Optimized for separation (e.g., 5-95% B) |
| Column Temp | 40°C |
| Injection Vol. | 5 - 10 µL |
| Elution Time | Approximately 3.1 min[2] |
Mass Spectrometry Conditions
The analysis is performed in positive ion mode using Selected Reaction Monitoring (SRM) for optimal sensitivity and specificity.[2]
| Parameter | Nifuroxazide (NAZ) | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 276.0 | 280.2 |
| Product Ion (m/z) | 121.2 | 115.0 |
| Declustering Potential (DP) | 96 V | (Optimized) |
| Collision Energy (CE) | 27 eV | 52 eV |
| Collision Exit Potential (CXP) | 11 V | (Optimized) |
Table data extracted from a validated method for Nifuroxazide analysis.[2]
Method Validation Summary
The bioanalytical method was validated in accordance with FDA and EMA guidelines.[2]
| Validation Parameter | Result |
| Linearity Range | 1.0 - 1000 ng/mL (Plasma); 2.0 - 2000 ng/g (Brain Tissue) |
| Correlation (r²) | > 0.99 |
| LLOQ | 1.0 ng/mL (Plasma); 2.0 ng/g (Brain Tissue)[2] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | Plasma: 81.9% - 92.8%; Brain Tissue: 98.8% - 100.8%[2] |
| Matrix Effect | Minimal and compensated by the internal standard |
Nifuroxazide's Mechanism of Action: STAT3 Signaling Pathway
Nifuroxazide exerts its potential anticancer effects by inhibiting the JAK/STAT3 signaling pathway. This pathway is crucial for cell proliferation and survival in various cancers.[6]
Caption: Nifuroxazide blocks STAT3 phosphorylation via JAK inhibition.
Conclusion
The described LC-MS/MS method provides a reliable and robust tool for the quantification of Nifuroxazide in different biological matrices. The use of its deuterated analog, this compound, as an internal standard ensures high data quality, which is essential for pharmacokinetic and pharmacodynamic assessments in drug development. This method successfully supports the preclinical evaluation of Nifuroxazide, particularly in exploring its promising role as a STAT3 inhibitor in oncology research.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a HPLC-MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nifuroxazide? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Role of antidiarrheal agents nifuroxazide in antitumor multi‑target anticancer, multi‑mechanism anticancer drug (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nifuroxazide - Wikipedia [en.wikipedia.org]
- 8. Nifuroxazide | STAT | Antibiotic | Antibacterial | TargetMol [targetmol.com]
Application Note: Quantification of Nifuroxazide in Biological Matrices Using Nifuroxazide-d4 as an Internal Standard by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of nifuroxazide (B1678864) in plasma and brain tissue using a stable isotope-labeled internal standard, Nifuroxazide-d4, by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Introduction
Nifuroxazide is a nitrofuran antibiotic used for the treatment of acute diarrhea.[1][2] Recently, its potential as an anticancer agent has been explored, necessitating the development of sensitive and robust analytical methods for pharmacokinetic studies.[3][4][5] This application note describes a validated HPLC-MS/MS method for the quantification of nifuroxazide in mouse plasma and brain tissue. The use of a deuterated internal standard, this compound ([²H4] nifuroxazide), ensures high accuracy and precision by correcting for matrix effects and variations during sample processing.[6][7] The method is sensitive, specific, and has been successfully applied to pharmacokinetic studies in mice.[3][4][5]
Experimental Protocols
Materials and Reagents
-
Nifuroxazide: Analytical reference standard.[6]
-
This compound ([²H4]-nifuroxazide): Deuterated internal standard (IS).[6]
-
Solvents: HPLC-grade acetonitrile (B52724) (CH₃CN), absolute ethanol, and dimethyl sulfoxide (B87167) (DMSO). Formic acid (HCOOH) and ammonium (B1175870) acetate (B1210297) (CH₃COONH₄) should be analytical grade.[6]
-
Water: Deionized water, produced by a purification system.[5]
-
Biological Matrices: Mouse plasma and brain tissue.
Stock and Working Solutions Preparation
-
Nifuroxazide Stock Solution (1.0 mg/mL): Prepare in DMSO.
-
Nifuroxazide Working Solutions (5.0–1000.0 ng/mL): Prepare by diluting the stock solution with absolute ethanol. These are used for calibration curve standards and quality control (QC) samples.[6]
-
Internal Standard Stock Solution (1.0 mg/mL): Prepare this compound in DMSO.[6]
-
Internal Standard Working Solution (100.0 ng/mL): Dilute the IS stock solution in ethanol.[6]
-
Storage: Store all standard solutions at -20 °C.[6]
Sample Preparation
-
Thaw plasma samples (100 µL) at room temperature.
-
Add a specific volume of the internal standard working solution to achieve a final concentration of 10 ng/mL.
-
Deproteinize the plasma by adding 400 µL of acetonitrile containing 0.1% formic acid.[3]
-
Vortex the mixture thoroughly.
-
Centrifuge at 15,900 × g for 10 minutes at 4 °C.[3]
-
Transfer the upper organic phase to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.[3]
-
Reconstitute the residue in 100 µL of a 1:1 (v/v) mixture of mobile phases A and B.[3]
-
Centrifuge again at 15,900 × g for 10 minutes at 4 °C.[3]
-
Transfer the supernatant to an autosampler vial for injection.
-
Weigh approximately 0.2 g of brain tissue.
-
Homogenize the tissue.
-
For 200 µL of study samples, standards, and QC samples, add 20 µL of the IS working solution to a final concentration of 10 ng/mL and mix.[6]
-
Deproteinize with 1 mL of acetonitrile containing 0.1% formic acid, vortex, and centrifuge at 15,900 × g for 10 min at 4 °C.[6]
-
Transfer the organic upper phase to a new tube and dry under nitrogen.[6]
-
Reconstitute the residue in 80 µL of the mobile phase mixture.[6]
-
Process and analyze as described for plasma samples.[6]
HPLC-MS/MS Instrumentation and Conditions
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer capable of Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
Nifuroxazide: m/z 276.0 → 121.2[5]
-
This compound (IS): Monitor the appropriate mass transition for the deuterated standard.
-
-
Injection Volume: 5 µL.[3]
Quantitative Data Summary
The method was validated for linearity, precision, accuracy, recovery, and lower limit of quantification (LLOQ).
Table 1: Calibration Curve and LLOQ
| Matrix | Calibration Range (ng/mL or ng/g) | LLOQ (ng/mL or ng/g) | Precision at LLOQ (%) | Accuracy at LLOQ (%) |
| Plasma | 1.0 - 100.0 ng/mL | 1.0 ng/mL | 13.2 | 97.6 |
| Brain Tissue | 2.0 - 80.0 ng/g | 2.0 ng/g | 4.8 | 108.3 |
| Data sourced from a study on mice.[6] |
Table 2: Intraday Precision and Accuracy
| Matrix | QC Level | Nominal Conc. (ng/mL or ng/g) | Accuracy (%) | Precision (%) |
| Plasma | Low | 3.0 ng/mL | 90.2 - 94.8 | 4.0 - 6.4 |
| Mid | 15.0 ng/mL | 90.2 - 94.8 | 4.0 - 6.4 | |
| High | 75.0 ng/mL | 90.2 - 94.8 | 4.0 - 6.4 | |
| Brain Tissue | Low | 6.0 ng/g | 105.4 - 111.8 | 1.7 - 3.3 |
| Mid | 30.0 ng/g | 105.4 - 111.8 | 1.7 - 3.3 | |
| High | 60.0 ng/g | 105.4 - 111.8 | 1.7 - 3.3 | |
| The ranges for accuracy and precision cover the different QC levels.[6][7] |
Table 3: Recovery
| Matrix | QC Level | Recovery (%) |
| Plasma | Low | 81.9 |
| High | 92.8 | |
| Brain Tissue | Low | 100.8 |
| High | 98.8 | |
| Internal Standard | Plasma | 85.8 |
| Brain | 104.1 | |
| Recovery was assessed at low and high QC concentrations.[6] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Nifuroxazide quantification.
Disclaimer: This application note is based on published research and is intended for informational purposes by qualified professionals. Users should validate the method in their own laboratory settings.
References
- 1. A validated spectrofluorimetric method for the determination of nifuroxazide through coumarin formation using experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Open Clinical Trial on Using Nifuroxazide Compared to Probiotics in Treating Acute Diarrhoeas in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of a HPLC-MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Nifuroxazide-d4 Analysis
These application notes provide detailed methodologies for the sample preparation of Nifuroxazide-d4 in biological matrices for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Nifuroxazide is a nitrofuran antibiotic used for the treatment of colitis and diarrhea. This compound is a deuterated version of Nifuroxazide, commonly used as an internal standard (IS) in pharmacokinetic and bioanalytical studies to ensure accurate quantification.[1][2] Proper sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte, thereby improving the accuracy, precision, and sensitivity of the analysis.[3] This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample preparation, particularly suitable for high-throughput analysis.[4] It involves adding a precipitating agent, typically an organic solvent, to the biological sample to denature and precipitate proteins.[4]
Experimental Protocol
Materials:
-
Biological matrix (e.g., plasma, brain homogenate)
-
This compound internal standard working solution
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (ice-cold)
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen evaporator (optional)
-
Reconstitution solution (mobile phase)
-
Polypropylene (B1209903) centrifuge tubes
Procedure:
-
Pipette 100 µL of the biological sample (plasma or brain homogenate) into a polypropylene centrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to the sample.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 15,900 x g for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C (optional, but recommended for concentrating the sample).
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Workflow Diagram
Caption: Workflow for this compound extraction using protein precipitation.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic sample clean-up method that partitions the analyte of interest between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[3][6] This technique is effective at removing non-soluble interferences.
Experimental Protocol
Materials:
-
Biological matrix (e.g., plasma)
-
This compound internal standard working solution
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)
-
Extraction solvent (e.g., Chloroform or Ethyl Acetate)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (mobile phase)
-
Glass centrifuge tubes
Procedure:
-
Pipette 1 mL of the biological sample into a glass centrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 1 mL of buffer solution to the sample and vortex briefly.
-
Add 5 mL of the extraction solvent (e.g., Chloroform).
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (bottom layer for chloroform) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Workflow Diagram
Caption: Workflow for this compound extraction using liquid-liquid extraction.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that separates components of a mixture according to their physical and chemical properties.[7] It is particularly useful for cleaning up complex matrices and can provide higher recovery and cleaner extracts compared to LLE.[7]
Experimental Protocol
Materials:
-
Biological matrix (e.g., plasma)
-
This compound internal standard working solution
-
Pre-treatment solution (e.g., 0.1 M HCl)
-
SPE Cartridge (e.g., Polymeric reversed-phase like Strata-X)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., HPLC-grade water)
-
Washing solution (e.g., 5% Methanol (B129727) in water)
-
Elution solvent (e.g., Acetonitrile)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Reconstitution solution (mobile phase)
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add the this compound internal standard. Acidify the sample by adding 500 µL of 0.1 M HCl. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Place the SPE cartridges on a vacuum manifold. Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of HPLC-grade water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Dry the cartridge under high vacuum for 5-10 minutes.
-
Elution: Place collection tubes in the manifold. Elute the analyte with 1 mL of acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Liquid-Liquid Extraction for the Determination of Antibiotics in the Foodstuff: Recent Trends and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. norlab.com [norlab.com]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid- Liquid Extraction – Oriental Journal of Chemistry [orientjchem.org]
- 7. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nifuroxazide-d4 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifuroxazide (B1678864) is a nitrofuran antibiotic used for the treatment of infectious diarrhea. It exhibits poor systemic absorption, and its therapeutic action is primarily localized to the gastrointestinal tract. The absorbed fraction of nifuroxazide undergoes extensive metabolism, with metabolites being the main circulating species in the bloodstream. Understanding the metabolic fate of nifuroxazide is crucial for a comprehensive assessment of its efficacy and safety. Nifuroxazide-d4, a deuterated analog of nifuroxazide, serves as an ideal internal standard for quantitative bioanalytical methods, enabling accurate and precise measurement of the parent drug in complex biological matrices. This document provides detailed application notes and experimental protocols for the use of this compound in drug metabolism studies.
Application Notes
This compound is a stable, isotopically labeled version of nifuroxazide where four hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a molecule with a higher mass but nearly identical physicochemical properties to the unlabeled drug. This characteristic makes this compound an excellent internal standard for mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Applications:
-
Internal Standard in Pharmacokinetic (PK) Studies: this compound is used to accurately quantify nifuroxazide concentrations in biological samples (e.g., plasma, urine, feces) during preclinical and clinical pharmacokinetic studies. It compensates for variability in sample preparation and instrument response, ensuring data reliability.
-
Metabolite Identification and Quantification: By using this compound as an internal standard, researchers can confidently identify and quantify metabolites of nifuroxazide. The distinct mass difference between the deuterated standard and the non-deuterated drug and its metabolites allows for clear differentiation in mass spectra.
-
In Vitro Drug Metabolism Assays: this compound can be used in various in vitro systems, such as liver microsomes, S9 fractions, and hepatocytes, to study the metabolic stability and profile of nifuroxazide. It aids in the accurate determination of metabolic rates and the identification of enzymes responsible for nifuroxazide's biotransformation.
-
Mass Balance and Excretion Studies: In studies designed to understand the absorption, distribution, metabolism, and excretion (ADME) of nifuroxazide, this compound can be used to trace the fate of the drug and its metabolites throughout the body.
Metabolic Pathway of Nifuroxazide
The primary metabolic pathway of nifuroxazide is the reduction of its nitro group, a reaction predominantly carried out by bacterial nitroreductases in the gut microbiota. This biotransformation is crucial for both its antibacterial activity and its systemic clearance. The resulting amino metabolite can undergo further metabolic transformations.
Figure 1: Proposed metabolic pathway of Nifuroxazide.
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol describes the determination of nifuroxazide concentrations in mouse plasma using this compound as an internal standard.
Experimental Workflow:
Figure 2: Workflow for a typical in vivo pharmacokinetic study.
Methodology:
-
Animal Dosing: Administer nifuroxazide to mice (e.g., 30 mg/kg, intraperitoneally)[1].
-
Sample Collection: Collect blood samples via retro-orbital bleeding at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into an HPLC system coupled with a tandem mass spectrometer.
-
Use a C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Monitor the transitions for nifuroxazide and this compound in multiple reaction monitoring (MRM) mode.
-
Data Presentation:
| Time (h) | Plasma Concentration (ng/mL) |
| 0 | Below Limit of Quantification |
| 0.25 | ... |
| 0.5 | ... |
| 1.0 | ... |
| 2.0 | ... |
| 4.0 | ... |
| 8.0 | ... |
| 24.0 | ... |
| Pharmacokinetic Parameter | Value |
| Cmax (ng/mL) | ... |
| Tmax (h) | ... |
| AUC (0-t) (ng*h/mL) | ... |
| Half-life (t1/2) (h) | ... |
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol assesses the metabolic stability of nifuroxazide in the presence of human liver microsomes, with this compound as the internal standard for accurate quantification.
Experimental Workflow:
Figure 3: Workflow for an in vitro metabolic stability assay.
Methodology:
-
Incubation Mixture Preparation:
-
Prepare a stock solution of nifuroxazide (e.g., 1 mM in DMSO).
-
In a microcentrifuge tube, combine phosphate (B84403) buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and nifuroxazide (final concentration 1 µM).
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Incubate at 37°C with shaking.
-
-
Time Point Sampling and Reaction Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and a known concentration of this compound.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using the LC-MS/MS method described in the in vivo protocol to quantify the remaining nifuroxazide at each time point.
-
Data Presentation:
| Incubation Time (min) | % Nifuroxazide Remaining |
| 0 | 100 |
| 5 | ... |
| 15 | ... |
| 30 | ... |
| 60 | ... |
| Metabolic Stability Parameter | Value |
| Half-life (t1/2) (min) | ... |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | ... |
Conclusion
This compound is an indispensable tool for the accurate and reliable study of nifuroxazide's metabolism. Its use as an internal standard in LC-MS/MS-based assays ensures high-quality data for pharmacokinetic and in vitro metabolism studies. The protocols provided herein offer a robust framework for researchers to investigate the metabolic fate of nifuroxazide, contributing to a better understanding of its disposition and potential for drug-drug interactions. These studies are essential for the comprehensive evaluation of nifuroxazide in drug development and for optimizing its clinical use.
References
Application Note: Quantitative Analysis of Nifuroxazide in Biological Matrices using Nifuroxazide-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Nifuroxazide (B1678864) (NAZ) in biological samples, such as plasma and brain tissue, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs Nifuroxazide-d4 ([2H4]-nifuroxazide) as an internal standard (IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies and other applications requiring precise measurement of Nifuroxazide concentrations.
Introduction
Nifuroxazide is a nitrofuran antibiotic used for the treatment of infectious diarrhea.[1][2] Recent studies have also suggested its potential as an anticancer agent, specifically as an inhibitor of STAT3 (signal transducer and activator of transcription 3).[2] To support preclinical and clinical development, a reliable bioanalytical method is essential for the accurate quantification of Nifuroxazide in biological matrices. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample processing and instrument response.
Experimental Protocols
Materials and Reagents
-
Nifuroxazide (NAZ) analytical reference standard
-
This compound ([2H4]-nifuroxazide) internal standard (IS)[2]
-
HPLC-grade acetonitrile (B52724) (CH3CN)[2]
-
Formic acid (HCOOH), analytical-grade[2]
-
Ammonium acetate (B1210297) (CH3COONH4)[2]
-
Deionized water (Milli-Q or equivalent)[2]
-
Blank biological matrix (e.g., plasma, brain homogenate)
Sample Preparation
-
Preparation of Standard and Quality Control (QC) Solutions:
-
Prepare stock solutions of Nifuroxazide and this compound in a suitable solvent like DMSO at a concentration of 1.0 mg/mL.[2]
-
Prepare a series of working solutions by diluting the stock solutions with absolute ethanol (B145695) to create calibration curve standards and QC samples.[2]
-
For plasma samples, final NAZ concentrations for standard samples could be 1.0, 2.5, 5.0, 10.0, 20.0, and 100.0 ng/mL, with QCs at 3.0 and 75.0 ng/mL.[2]
-
For brain tissue, homogenize the tissue in a suitable buffer (e.g., CH3COONH4 at pH 4.5, 1:3 w/v).[2] The final NAZ standard concentrations in brain homogenates could be 0.5, 1.0, 2.5, 5.0, 10.0, and 20.0 ng/mL, with QCs at 1.5, 7.5, and 15.0 ng/mL.[2]
-
-
Sample Extraction:
-
To a 100 µL aliquot of the biological sample (plasma or brain homogenate), add the internal standard solution.
-
Deproteinize the sample by adding 1 mL of acetonitrile containing 0.1% formic acid.[3]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples at 15,900 × g for 10 minutes at 4 °C to precipitate proteins.[3]
-
Transfer the organic supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried residue with 80 µL of the mobile phase mixture.[2][3]
-
The sample is now ready for injection into the HPLC-MS/MS system.
-
Liquid Chromatography
-
HPLC System: A Series 200 HPLC system (PerkinElmer) or equivalent.[2]
-
Column: Gemini C18 column (50 mm × 2.0 mm, 5 µm particle size) with a compatible guard cartridge.[2]
-
Column Temperature: 30 °C.[2]
-
Mobile Phase A: 0.1% Formic Acid in deionized water.[2]
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.[2]
-
Flow Rate: 0.2 mL/min.[2]
-
Gradient Program:
-
Start with 80% Mobile Phase A for 2 minutes.
-
Decrease Mobile Phase A to 5% over 3 minutes.
-
Hold at 5% Mobile Phase A for 1 minute.
-
Return to the initial condition of 80% Mobile Phase A in 1 minute.
-
Re-equilibrate the column for 5 minutes.[2]
-
-
Total Run Time: 12 minutes.[2]
-
Injection Volume: 5 µL.[3]
Mass Spectrometry
-
Mass Spectrometer: An API 4000 triple-quadrupole mass spectrometer (SCIEX) or equivalent.[2]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2]
-
Source Temperature: 450 °C.[2]
-
Ion Spray Voltage: 4500 V.[2]
-
Gas Settings:
-
Detection Mode: Selected Reaction Monitoring (SRM).[2]
Data Presentation
The following table summarizes the key quantitative parameters for the HPLC-MS/MS analysis of Nifuroxazide using this compound as an internal standard.
| Parameter | Nifuroxazide (Analyte) | This compound (Internal Standard) |
| Precursor Ion (m/z) | 276.0 | 280.2 |
| Product Ion (m/z) | 121.2 | 115.0 |
| Declustering Potential (DP) | 96 V | 96 V |
| Collision Energy (CE) | 27 eV | 52 eV |
| Collision Exit Potential (CXP) | 11 V | 11 V |
Table 1: Mass Spectrometric Parameters for Nifuroxazide and this compound.[2]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the quantification of Nifuroxazide in biological samples.
Caption: Workflow for Nifuroxazide quantification.
Conclusion
The described HPLC-MS/MS method utilizing this compound as an internal standard provides a selective, sensitive, and reproducible approach for the quantification of Nifuroxazide in biological matrices. This protocol is well-suited for pharmacokinetic and other bioanalytical studies, enabling researchers to obtain reliable data on the absorption, distribution, metabolism, and excretion of this compound. The provided experimental details and workflow diagrams serve as a comprehensive guide for the implementation of this method in a laboratory setting.
References
- 1. Determination of nifuroxazide in biological fluids by automated high-performance liquid chromatography with large-volume injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of STAT3 Inhibitors Using Nifuroxazide-d4 as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a compelling target for therapeutic intervention. High-throughput screening (HTS) assays are essential for the identification of novel STAT3 inhibitors from large compound libraries.
Nifuroxazide (B1678864), an oral nitrofuran antibiotic, has been identified as a potent inhibitor of STAT3 signaling.[1][2] It has been shown to inhibit the constitutive phosphorylation of STAT3, reduce the autophosphorylation of Janus kinase (JAK), and down-regulate STAT3 target genes.[1] Nifuroxazide-d4, a deuterated analog of Nifuroxazide, serves as an ideal internal standard for quantitative mass spectrometry-based assays and as a reference compound in various HTS assays due to its similar biological activity to the unlabeled form.
These application notes provide detailed protocols for key cell-based HTS assays to identify and characterize STAT3 inhibitors, using this compound as a reference compound.
Data Presentation: Quantitative Analysis of Nifuroxazide
The following tables summarize the quantitative data for Nifuroxazide from key experiments characterizing its inhibitory effect on the STAT3 signaling pathway.
| Cell Line | Assay Type | Parameter | Value | Reference |
| U3A (STAT1-null) | STAT3-dependent Luciferase Reporter Assay | EC50 | ~3 µM | [1] |
| U266 Myeloma Cells | STAT3 Tyrosine Phosphorylation Inhibition | Inhibition at 10 µM | ~50% | [1] |
| INA-6 Myeloma Cells | JAK2 and Tyk2 Tyrosine Phosphorylation Inhibition | Inhibition at 10 µM | ~50% | [1] |
| U266 and INA-6 Myeloma Cells | Cell Viability Assay (48h treatment) | IC50 | ~5-10 µM | [1] |
| Primary Myeloma Cells | Cell Viability Assay (72h treatment) | IC50 | ~5 µM | [1] |
Table 1: Summary of in vitro efficacy of Nifuroxazide in STAT3-dependent assays.
Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a multitude of cytokines and growth factors. The binding of a ligand to its receptor on the cell surface initiates the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Subsequently, JAKs phosphorylate the recruited STAT proteins, leading to their dimerization and translocation to the nucleus, where they act as transcription factors.[3]
Caption: The JAK/STAT3 signaling pathway and the inhibitory action of Nifuroxazide.
Experimental Protocols
STAT3-Dependent Luciferase Reporter Gene Assay
This assay is a robust method for screening compound libraries to identify inhibitors of STAT3 transcriptional activity. It utilizes a cell line engineered to express a luciferase reporter gene under the control of a STAT3-responsive promoter.
Objective: To quantify the inhibition of STAT3-mediated gene transcription by test compounds.
Materials:
-
U3A cells (STAT1-null) stably expressing a STAT3-dependent luciferase reporter construct.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Recombinant Human Interleukin-6 (IL-6).
-
This compound (as a positive control).
-
Test compounds dissolved in DMSO.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Protocol:
-
Cell Seeding: Seed U3A-STAT3-luc cells in 96-well plates at a density of 2 x 10³ cells per well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The following day, pre-treat the cells with various concentrations of test compounds or this compound (e.g., 0.1 to 30 µM) for 1 hour. Include a DMSO vehicle control.
-
STAT3 Activation: Stimulate the cells with IL-6 at a final concentration of 10 ng/mL to activate the STAT3 pathway.
-
Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence using a plate luminometer.[1]
-
-
Data Analysis: Normalize the luciferase activity of compound-treated wells to the DMSO-treated control wells. Calculate the IC50 values for active compounds.
High-Throughput Cellular Viability Assay
This assay is crucial to identify compounds that selectively inhibit STAT3-dependent cell survival without causing general cytotoxicity.
Objective: To assess the effect of test compounds on the viability of cell lines with constitutively active STAT3.
Materials:
-
Multiple myeloma (MM) cell lines with constitutive STAT3 activation (e.g., U266, INA-6).
-
MM cell lines without STAT3 activation (e.g., RPMI 8226) as a control for selectivity.
-
RPMI-1640 medium with 10% FBS.
-
This compound (as a positive control).
-
Test compounds dissolved in DMSO.
-
96-well opaque-walled tissue culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the MM cell lines in 96-well opaque-walled plates at a density of 5 x 10³ cells per well in 100 µL of growth medium.
-
Compound Treatment: Add various concentrations of test compounds or this compound (e.g., 0.1 to 50 µM) to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis: Normalize the viability of compound-treated cells to the DMSO-treated control cells. Determine the IC50 values for each cell line to assess potency and selectivity.
Experimental Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and validate STAT3 inhibitors.
Caption: A generalized workflow for HTS-based discovery of STAT3 inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Nifuroxazide-d4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing Nifuroxazide-d4 as an internal standard to overcome matrix effects in bioanalytical methods.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process in a question-and-answer format.
Question 1: Why am I observing poor reproducibility of the Nifuroxazide/Nifuroxazide-d4 area ratio?
Answer: Poor reproducibility of the analyte to internal standard (IS) area ratio is a common indicator that this compound is not fully compensating for variability. Several factors could be responsible:
-
Inconsistent Matrix Effects: The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement.[1][2]
-
Variable Extraction Recovery: The efficiency of the sample extraction process may not be consistent across all samples.
-
Pipetting Inaccuracies: Errors in pipetting the sample, internal standard, or solvents can lead to variability.
-
Instrument Instability: Fluctuations in the LC-MS/MS system's performance can affect signal response.
Troubleshooting Steps:
-
Optimize Sample Preparation: If using protein precipitation, ensure the ratio of plasma to precipitation solvent is optimized for complete protein removal.[3] For more complex matrices, consider solid-phase extraction (SPE) for a cleaner sample extract.[4][5]
-
Verify Co-elution: Ensure that Nifuroxazide and this compound are co-eluting. A slight shift in retention time due to the deuterium (B1214612) isotope effect can expose the analyte and IS to different matrix components, leading to differential matrix effects.[2][4][6]
-
Assess Matrix Factor: Quantitatively evaluate the matrix effect to confirm its presence and variability. An experimental protocol for this is provided below.
-
Check for Crosstalk: Ensure that there is no interference from the analyte to the internal standard channel and vice-versa. This can be checked by injecting a high concentration of Nifuroxazide without the internal standard and monitoring the this compound MRM transition, and vice-versa.
Question 2: My analyte (Nifuroxazide) and internal standard (this compound) are not co-eluting perfectly. What should I do?
Answer: A lack of co-elution is often attributed to the deuterium isotope effect, where deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts on reverse-phase columns.[2][4]
Troubleshooting Steps:
-
Modify Chromatographic Conditions:
-
Lower the flow rate: This can sometimes improve resolution and bring the elution times closer.
-
Adjust the mobile phase composition: A slight modification of the organic-to-aqueous ratio can alter selectivity.
-
Change the column chemistry: If the isotope effect is pronounced, switching to a different column with a different stationary phase may be necessary.
-
-
Evaluate the Impact: If a slight separation cannot be resolved, it is crucial to determine if it is impacting the data quality. If the analyte and IS elute into a region of consistent ion suppression or enhancement, the IS may still provide adequate compensation. The post-column infusion technique can be used to identify regions of significant matrix effects.[7][8]
Question 3: I am seeing a signal for this compound in my blank samples. What is the cause?
Answer: Detection of the internal standard in blank samples (matrix without analyte or IS) points to carryover or contamination.
Troubleshooting Steps:
-
Optimize Autosampler Wash: Enhance the autosampler wash procedure by using a strong solvent (e.g., a high percentage of organic solvent) and increasing the wash volume and duration.
-
Inject Blank Samples: After analyzing a high-concentration sample, inject one or more blank samples to assess the extent of carryover.[2]
-
Check for Contamination: Ensure that all vials, plates, and pipette tips are clean and that there is no cross-contamination of stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a bioanalytical assay?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Its primary function is to mimic the behavior of the analyte, Nifuroxazide, during sample preparation and analysis. By adding a known amount of this compound to every sample, it is possible to normalize for variations in extraction recovery, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification.[1][9][10]
Q2: How does this compound help in compensating for matrix effects?
A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix.[1][2] Because this compound has nearly identical physicochemical properties to Nifuroxazide, it is assumed to experience the same degree of ion suppression or enhancement.[3] By calculating the ratio of the analyte's response to the internal standard's response, these effects are effectively cancelled out, leading to a more accurate measurement.[2]
Q3: Can I use a structural analog of Nifuroxazide as an internal standard instead of this compound?
A3: While a structural analog can be used, it is not the ideal choice. Structural analogs may have different extraction efficiencies, chromatographic retention times, and ionization efficiencies compared to the analyte.[3] This can lead to inadequate compensation for matrix effects. A stable isotope-labeled internal standard like this compound is the preferred option for LC-MS/MS bioanalysis.[9]
Q4: What are the key parameters to evaluate when validating a method using this compound?
A4: According to regulatory guidelines (e.g., US FDA), key validation parameters include assessing the matrix effect, recovery, and process efficiency. The internal standard normalized matrix factor should be close to 1.0, indicating effective compensation.[1][11]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction spike method to determine the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Nifuroxazide and this compound into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Process blank biological matrix (e.g., plasma) through the entire extraction procedure. Spike Nifuroxazide and this compound into the final, extracted matrix.
-
Set C (Pre-Spike Matrix): Spike Nifuroxazide and this compound into the blank biological matrix before the extraction procedure.
-
-
Analyze Samples: Inject and analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Key Metrics: Use the peak areas obtained to calculate the MF, RE, and PE using the formulas in the table below.
Data Presentation: Quantitative Metrics for Method Validation
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | Measures the degree of ion suppression (<1.0) or enhancement (>1.0).[1] |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | Close to 100% | Represents the efficiency of the sample extraction process.[1] |
| Process Efficiency (PE) | (Peak Area of Set C) / (Peak Area of Set A) | Close to 100% | Indicates the overall efficiency of the entire analytical method.[1] |
| IS-Normalized MF | (MF of Nifuroxazide) / (MF of this compound) | Close to 1.0 | Shows how effectively the internal standard compensates for the matrix effect.[1] |
Visualizations
Caption: Troubleshooting workflow for poor analyte/IS ratio reproducibility.
Caption: Experimental workflow for evaluating matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nifuroxazide-d4 LC-MS/MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for Nifuroxazide and its deuterated internal standard, Nifuroxazide-d4.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound recommended? A deuterated internal standard (IS) is the gold standard for quantitative LC-MS/MS analysis.[1] Because this compound is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical ionization efficiency and matrix effects.[2] Its different mass allows the mass spectrometer to distinguish it from the analyte, enabling it to accurately correct for variations in sample preparation, injection volume, and instrument response.[3]
Q2: I don't see a signal for my analyte or internal standard. What should I check first? Start with the most basic system checks. Ensure the LC is delivering flow and the system pressure is normal. Verify that the mass spectrometer's ion source is on, and check gas flows and temperatures. Confirm that the correct method file is loaded and that the MS acquisition window is not being missed due to a shift in retention time. Finally, prepare a fresh, simple standard in a clean solvent to confirm the instrument is capable of detecting the compounds under ideal conditions.[4]
Q3: My peak shape is poor (tailing, fronting, or split). What are the common causes? Poor peak shape can stem from several issues. Peak tailing is often caused by secondary interactions between the analyte and the column's stationary phase or by column contamination.[5] Peak fronting may indicate column overload or a column void. Split peaks can be caused by a partially clogged column frit or an injection solvent that is much stronger than the mobile phase. Always ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.[6]
Q4: My internal standard (IS) response is highly variable between samples. What does this indicate? High IS variability can be caused by inconsistent sample preparation, such as errors in pipetting the IS or analyte extraction.[7] It can also be a sign of significant and variable matrix effects between different samples, where co-eluting compounds suppress or enhance the IS signal unpredictably. While the IS is meant to track the analyte, extreme variability warrants an investigation into the sample cleanup procedure.[2]
Q5: What is the purpose of the Declustering Potential (DP) and Collision Energy (CE)? The Declustering Potential (DP) is a voltage applied to the orifice region of the mass spectrometer. Its primary role is to remove solvent molecules clustered around the ions as they enter the vacuum region, which helps to improve signal stability and reduce noise. The Collision Energy (CE) is the voltage applied to the collision cell (Q2), which accelerates the precursor ions and causes them to collide with a neutral gas (like nitrogen or argon), inducing fragmentation into product ions. Optimizing both DP and CE is critical for maximizing the signal of the specific MRM transition for both the analyte and the internal standard.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is adapted for biological matrices like plasma or brain homogenate.
-
Aliquot 100 µL of the sample (plasma, standard, or quality control) into a 1.5 mL polypropylene (B1209903) tube.
-
Add 20 µL of the this compound internal standard working solution (e.g., at a final concentration of 10 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 1 mL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 15,900 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A: 20% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
LC-MS/MS Parameter Optimization
To achieve the highest sensitivity, key MS parameters should be optimized by direct infusion of a standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer.
-
Tune Precursor Ion (Q1): Infuse the Nifuroxazide standard and acquire a full scan spectrum in positive ion mode to confirm the m/z of the protonated molecule [M+H]⁺, which is 276.0. Repeat for this compound to find its precursor ion at m/z 280.2.
-
Tune Product Ions (Q3): Select the precursor ion (m/z 276.0) and perform a product ion scan while ramping the Collision Energy (CE) to identify the most stable and abundant fragment ions. The most intense product ion will be selected for the MRM transition (e.g., m/z 121.2 for Nifuroxazide). Repeat for the internal standard.
-
Optimize CE and DP: For each MRM transition (analyte and IS), create a method that ramps the CE and then the DP across a range of voltages while monitoring the signal intensity. The voltage that produces the maximum, stable signal should be used for the final analytical method.
Data Presentation: Optimized Parameters
The following tables summarize the validated quantitative parameters for the LC-MS/MS analysis of Nifuroxazide using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters
| Parameter | Nifuroxazide (Analyte) | This compound (IS) |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) m/z | 276.0 | 280.2 |
| Product Ion (Q3) m/z | 121.2 | 115.0 |
| Declustering Potential (DP) | 96 V | 96 V |
| Collision Energy (CE) | 27 eV | 52 eV |
| Collision Cell Exit Potential (CXP) | 11 V | 11 V |
Table 2: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| HPLC Column | Gemini C18, 50 mm x 2.0 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Gradient Program | 0-2 min (20% B), 2-5 min (20-95% B), 5-6 min (95% B), 6-7 min (95-20% B), 7-12 min (20% B) |
Visualizations
Experimental and Analytical Workflow
Caption: Workflow from sample preparation to final quantification.
Proposed MS/MS Fragmentation Pathway
Caption: Proposed fragmentation for Nifuroxazide and its d4-labeled standard.
Troubleshooting Flowchart: Low or No Signal
Caption: A logical approach to diagnosing low or absent analytical signals.
References
- 1. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cbspd.com [cbspd.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape of Nifuroxazide-d4
Welcome to the technical support center for Nifuroxazide-d4 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues related to poor peak shape during your chromatographic experiments.
General Information on this compound
This compound is the deuterium-labeled version of Nifuroxazide, an oral nitrofuran antibiotic.[1][2] It is commonly used as an internal standard in analytical and pharmacokinetic research to ensure accurate quantification of Nifuroxazide in biological samples using techniques like LC-MS.[1][2] Achieving a symmetrical, sharp peak is crucial for accurate and reproducible results in chromatographic analysis.[3] Poor peak shape can compromise quantification and resolution.[4]
Chemical Structure:
-
IUPAC Name: (E)-4-hydroxy-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide-2, 3, 5, 6-d4[1]
-
Formula: C₁₂H₅D₄N₃O₅[5]
-
Molecular Weight: 279.24[5]
Troubleshooting Common Peak Shape Problems
Poor peak shape in HPLC can be attributed to various factors, including column contamination, mismatched solvents, dead volume, and improper sample handling.[3] This guide addresses the most common peak shape issues encountered with this compound: peak tailing, peak fronting, split peaks, and broad peaks.
Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is drawn out.[6] This can be caused by secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.[4][7]
Frequently Asked Questions (FAQs) for Peak Tailing
Q1: Why is my this compound peak tailing?
A1: Peak tailing for this compound is often due to interactions between the basic functional groups of the molecule and active sites (silanols) on the silica-based column.[8] Other potential causes include using an incorrect mobile phase pH, column overload, or having a void in the column packing.[7][9]
Q2: How can I reduce peak tailing for this compound?
A2: To reduce peak tailing, you can try adjusting the mobile phase pH, using a lower sample concentration, or employing a different type of column.[7][8] Using a guard column can also help protect the analytical column from contaminants that may cause tailing.[4]
Troubleshooting Protocol for Peak Tailing
This protocol outlines a systematic approach to diagnosing and resolving peak tailing.
Step 1: Investigate the Mobile Phase
-
Problem: The pH of the mobile phase may be causing secondary interactions. Nifuroxazide has a phenolic hydroxyl group, making its retention sensitive to pH.
-
Solution: Adjust the mobile phase pH. For basic compounds, a lower pH (e.g., pH 2.5-3.5) can reduce tailing by protonating the analyte and minimizing interaction with silanol (B1196071) groups.[9] Ensure the buffer concentration is sufficient to maintain a stable pH.[7]
Step 2: Evaluate Sample Concentration and Injection Volume
-
Problem: Injecting too much sample (mass overload) can saturate the stationary phase and lead to tailing.[7]
-
Solution: Reduce the concentration of your this compound standard by diluting the sample. Also, try injecting a smaller volume.[10]
Step 3: Check the Column and Guard Column
-
Problem: The column may be contaminated, or the packing material may have degraded, creating active sites that cause tailing.[3] A blocked frit can also contribute to this issue.[11]
-
Solution:
-
Replace the guard column if one is in use.[10]
-
If the problem persists, flush the analytical column with a strong solvent.[9]
-
If flushing does not resolve the issue, the column may need to be replaced.[3] Consider using an end-capped column or one with a different stationary phase to minimize silanol interactions.[8]
-
Step 4: Minimize Extra-Column Volume
-
Problem: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause peak broadening and tailing.[9]
-
Solution: Use shorter, narrower internal diameter tubing (e.g., 0.005" PEEK tubing) to reduce dead volume.[8][9]
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing.
Peak Fronting
Peak fronting appears as a distortion where the front of the peak is broader than the back.[12] This is often caused by column overload, sample solvent incompatibility, or poor column packing.[12][13]
Frequently Asked Questions (FAQs) for Peak Fronting
Q1: What causes my this compound peak to show fronting?
A1: The most common cause of peak fronting is injecting too much sample, leading to column overload.[13] It can also occur if the sample is dissolved in a solvent that is stronger than the mobile phase, or if the column has packing issues.[3][12]
Q2: How do I fix a fronting peak for this compound?
A2: The simplest solution is to dilute your sample or reduce the injection volume.[13] If that doesn't work, ensure your sample solvent is compatible with the mobile phase. Ideally, dissolve your sample in the mobile phase itself.[12]
Troubleshooting Protocol for Peak Fronting
Step 1: Address Potential Column Overload
-
Problem: Too much analyte is being loaded onto the column.[13]
-
Solution:
Step 2: Verify Sample Solvent Compatibility
-
Problem: The sample solvent is stronger than the mobile phase, causing the analyte to move too quickly through the initial part of the column.[12]
-
Solution:
Step 3: Inspect the Column
-
Problem: A poorly packed column or a void at the column inlet can cause uneven flow and lead to fronting.[12] This can also be caused by column phase collapse if using a highly aqueous mobile phase.[14]
-
Solution:
Troubleshooting Workflow for Peak Fronting
Caption: A flowchart for troubleshooting peak fronting.
Split Peaks
Split peaks occur when a single analyte appears as two or more closely eluting peaks.[4] This can be caused by a contaminated guard column, a partially blocked frit, or issues with sample injection.[16]
Frequently Asked Questions (FAQs) for Split Peaks
Q1: Why is my this compound peak splitting into two?
A1: Peak splitting can be caused by several factors. If all peaks in your chromatogram are splitting, it's likely a physical issue like a blocked column frit or a void in the packing.[16] If only the this compound peak is splitting, it could be a chemical issue, such as sample degradation or incompatibility of the sample solvent with the mobile phase.[15][17]
Q2: How can I resolve a split peak?
A2: First, try replacing the guard column and in-line filters.[9] If this doesn't help, check that your sample is fully dissolved and that the injection solvent is compatible with the mobile phase.[17] In some cases, flushing the column in the reverse direction can clear a blocked frit.[11]
Troubleshooting Protocol for Split Peaks
Step 1: Examine the Guard Column and Frit
-
Problem: Contamination or blockage in the guard column or the analytical column's inlet frit can disrupt the sample flow path.[16]
-
Solution:
Step 2: Evaluate the Injection Process and Sample Solvent
-
Problem: Injecting the sample in a solvent much stronger than the mobile phase can cause the analyte to precipitate on the column or lead to poor peak shape.[15][17] An issue with the autosampler can also cause split peaks.[17]
-
Solution:
-
Ensure the sample is completely dissolved in the injection solvent.
-
Use an injection solvent that is weaker than or the same as the mobile phase.[15]
-
To rule out an injector issue, perform a manual injection if possible.
-
Step 3: Consider Chemical Stability
-
Problem: Nifuroxazide can degrade, especially under alkaline conditions.[18] If your sample has partially degraded, you may be seeing the peak of the parent compound and a degradation product eluting very closely together.
-
Solution:
-
Prepare fresh this compound standards.
-
Ensure the pH of your sample and mobile phase is not promoting degradation.
-
Troubleshooting Workflow for Split Peaks
Caption: A flowchart for troubleshooting split peaks.
Summary Tables for Quick Reference
Table 1: General Troubleshooting Parameters
| Peak Problem | Potential Cause | Recommended Action |
| Tailing | Secondary silanol interactions | Lower mobile phase pH (e.g., 2.5-3.5)[9] |
| Mass overload | Dilute sample or reduce injection volume[7] | |
| Column contamination | Flush column or replace[3] | |
| Fronting | Mass overload | Dilute sample or reduce injection volume[13] |
| Incompatible sample solvent | Dissolve sample in mobile phase[12] | |
| Column packing issue/void | Replace column[12] | |
| Splitting | Blocked column frit | Back-flush or replace column[11][16] |
| Incompatible sample solvent | Dissolve sample in a weaker solvent[15] | |
| Contaminated guard column | Replace guard column[9] | |
| Broadening | Column degradation | Replace column[4] |
| High dead volume | Use shorter/narrower tubing[9] | |
| Mobile phase issues | Prepare fresh mobile phase, ensure proper degassing[9] |
Table 2: Recommended Mobile Phase Adjustments for this compound
| Parameter | Recommendation | Rationale |
| pH | 2.5 - 4.0 | Minimizes interaction of the phenolic group with free silanols, reducing peak tailing.[8][9] |
| Buffer | Phosphate or Formate | Provides good buffering capacity in the recommended pH range. Formate is MS-compatible.[19] |
| Organic Modifier | Acetonitrile or Methanol | Common reversed-phase solvents. Acetonitrile often provides sharper peaks.[7] |
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 4. mastelf.com [mastelf.com]
- 5. CAS 965-52-6: Nifuroxazide | CymitQuimica [cymitquimica.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromtech.com [chromtech.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. youtube.com [youtube.com]
- 14. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 15. silicycle.com [silicycle.com]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. researchgate.net [researchgate.net]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. Separation of Nifuroxazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Addressing instability of Nifuroxazide-d4 in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nifuroxazide-d4 in biological samples. The information provided is designed to help address potential instability issues and ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioanalysis?
This compound is a deuterated form of Nifuroxazide, an oral nitrofuran antibiotic. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated analogs are frequently used as internal standards (IS). This is because they are chemically almost identical to the analyte of interest (Nifuroxazide) and thus behave similarly during sample extraction, chromatography, and ionization. The mass difference allows the instrument to distinguish between the analyte and the internal standard, which is crucial for accurate quantification.
Q2: I am observing low or inconsistent recoveries of this compound in my plasma samples. What could be the cause?
Low and variable recovery of this compound is often indicative of its degradation in the biological matrix. Nifuroxazide, and by extension its deuterated analog, contains a hydrazone linkage that is susceptible to hydrolysis, particularly under alkaline conditions. In biological samples like plasma, enzymatic activity can also contribute to its degradation.
Q3: What are the likely degradation products of this compound?
The hydrolysis of the hydrazone bond in this compound is expected to yield two primary degradation products: 4-hydroxybenzohydrazide-d4 and 5-nitro-2-furaldehyde. It is crucial to monitor for these potential degradants during method development to understand the extent of analyte loss.
Q4: How can I prevent the degradation of this compound in my samples?
Several strategies can be employed to minimize the degradation of this compound:
-
Temperature Control: Process blood samples to plasma or serum as quickly as possible after collection, and always keep them on ice. For long-term storage, samples should be kept at -80°C.
-
pH Control: Since Nifuroxazide is more stable in acidic conditions, adjusting the pH of the biological matrix to a slightly acidic range (e.g., pH 4-5) can help reduce the rate of hydrolysis.
-
Enzyme Inhibition: The use of broad-spectrum enzyme inhibitors, such as esterase inhibitors, may help to reduce enzymatic degradation. However, the specific enzymes responsible for this compound degradation in plasma are not well-characterized, so the effectiveness of this approach would need to be empirically determined.
-
Prompt Analysis: Analyze samples as soon as possible after collection and processing to minimize the time for potential degradation to occur.
Troubleshooting Guide
Issue 1: My this compound internal standard signal is significantly lower in study samples compared to my calibration standards prepared in a clean matrix.
-
Question: Could there be an issue with the stability of this compound in the authentic biological matrix?
-
Answer: Yes, this is a strong possibility. The enzymes and pH of authentic plasma can lead to degradation that might not occur in a buffered or artificial matrix. It is essential to perform stability assessments in the same biological matrix as your study samples.
Issue 2: I am seeing a progressive decrease in this compound concentration in my quality control (QC) samples during a long analytical run.
-
Question: Is it possible that this compound is degrading in the autosampler?
-
Answer: Yes, this is known as autosampler or post-preparative stability. The temperature of the autosampler and the composition of the reconstitution solvent can impact stability. It is recommended to keep the autosampler at a low temperature (e.g., 4°C) and to validate the stability of the processed samples for the expected duration of the analytical run.
Issue 3: My results from freeze-thaw stability experiments show a significant loss of this compound.
-
Question: Why would freeze-thaw cycles affect the stability of my analyte?
-
Answer: Repeated freezing and thawing can disrupt the cellular components of the sample, leading to the release of enzymes that can degrade the analyte. It can also cause changes in the sample pH in micro-environments, which could accelerate hydrolysis. To mitigate this, it is advisable to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles of the same sample.
Data Presentation
The following tables present illustrative quantitative data from typical stability assessments for this compound in human plasma. This data is intended to be representative of what would be expected from a robust bioanalytical method validation.
Table 1: Short-Term Stability of this compound in Human Plasma
| Storage Condition | Duration (hours) | Low QC (ng/mL) | High QC (ng/mL) |
| Mean Conc. ± SD (% Nominal) | Mean Conc. ± SD (% Nominal) | ||
| Room Temperature (~25°C) | 0 | 10.1 ± 0.4 (101%) | 100.5 ± 3.5 (100.5%) |
| 4 | 9.5 ± 0.5 (95%) | 96.2 ± 4.1 (96.2%) | |
| 8 | 8.8 ± 0.6 (88%) | 90.1 ± 5.2 (90.1%) | |
| Wet Ice (~4°C) | 0 | 10.0 ± 0.3 (100%) | 99.8 ± 3.1 (99.8%) |
| 8 | 9.8 ± 0.4 (98%) | 98.5 ± 3.8 (98.5%) | |
| 24 | 9.6 ± 0.5 (96%) | 97.1 ± 4.0 (97.1%) |
Table 2: Freeze-Thaw Stability of this compound in Human Plasma
| Freeze-Thaw Cycle | Low QC (ng/mL) | High QC (ng/mL) |
| Mean Conc. ± SD (% Nominal) | Mean Conc. ± SD (% Nominal) | |
| Cycle 1 | 9.9 ± 0.4 (99%) | 99.2 ± 3.6 (99.2%) |
| Cycle 2 | 9.7 ± 0.5 (97%) | 97.8 ± 4.1 (97.8%) |
| Cycle 3 | 9.5 ± 0.6 (95%) | 96.5 ± 4.5 (96.5%) |
Table 3: Long-Term Stability of this compound in Human Plasma
| Storage Temperature | Duration (days) | Low QC (ng/mL) | High QC (ng/mL) |
| Mean Conc. ± SD (% Nominal) | Mean Conc. ± SD (% Nominal) | ||
| -20°C | 30 | 9.4 ± 0.7 (94%) | 95.1 ± 5.0 (95.1%) |
| 90 | 8.7 ± 0.8 (87%) | 89.3 ± 6.2 (89.3%) | |
| -80°C | 30 | 9.9 ± 0.4 (99%) | 99.5 ± 3.8 (99.5%) |
| 90 | 9.8 ± 0.5 (98%) | 98.9 ± 4.1 (98.9%) | |
| 180 | 9.7 ± 0.5 (97%) | 98.2 ± 4.3 (98.2%) |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Processing
-
Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Immediately place the collected blood tubes on wet ice.
-
Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer it to clearly labeled polypropylene (B1209903) tubes.
-
If not for immediate analysis, store the plasma samples at -80°C.
Protocol 2: Stability Assessment
-
Short-Term Stability:
-
Spike blank human plasma with this compound at low and high QC concentrations.
-
Aliquot the spiked plasma and store at room temperature (~25°C) and in a refrigerated environment (~4°C).
-
Analyze aliquots at specified time points (e.g., 0, 4, 8, 24 hours) and compare the concentrations to the nominal values.
-
-
Freeze-Thaw Stability:
-
Spike blank human plasma with this compound at low and high QC concentrations.
-
Store the aliquots at -80°C for at least 24 hours.
-
Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at -80°C for at least 12 hours.
-
Repeat this cycle for a predetermined number of times (typically 3-5 cycles).
-
After the final cycle, analyze the samples and compare the concentrations to the nominal values.
-
-
Long-Term Stability:
-
Spike blank human plasma with this compound at low and high QC concentrations.
-
Store the aliquots at the intended long-term storage temperatures (e.g., -20°C and -80°C).
-
Analyze the samples at specified time points (e.g., 30, 90, 180 days) and compare the concentrations to the nominal values.
-
Mandatory Visualizations
Caption: Proposed degradation pathway of this compound in biological matrices.
Caption: Recommended workflow for handling biological samples for this compound analysis.
Caption: A decision tree for troubleshooting this compound instability issues.
Technical Support Center: Nifuroxazide-d4 Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Nifuroxazide-d4.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, providing potential causes and actionable solutions.
Issue 1: Low or Inconsistent Recovery of this compound
Low or variable recovery is a frequent challenge in sample preparation. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solution |
| Suboptimal Solvent Selection (LLE) | Nifuroxazide is practically insoluble in water and soluble in organic solvents like DMSO. For liquid-liquid extraction (LLE), select a water-immiscible organic solvent that maximizes the partitioning of this compound into the organic phase. Ethyl acetate (B1210297) is a commonly used solvent for extracting nitrofuran metabolites.[1] Consider the analyte's polarity; for more polar analytes, an organic solvent with a higher polarity index should be chosen.[2] |
| Incorrect pH of Aqueous Phase (LLE/SPE) | The pH of the sample can significantly impact the recovery of ionizable compounds.[3] For acidic compounds, adjust the sample pH to at least two units below the pKa to ensure it is in its neutral, more hydrophobic form, enhancing its extraction into an organic solvent or retention on a reversed-phase SPE sorbent.[2][4] Conversely, for basic compounds, the pH should be adjusted to two units above the pKa.[2] |
| Incomplete Elution from SPE Cartridge | Ensure the elution solvent is strong enough to disrupt the interactions between this compound and the SPE sorbent. For reversed-phase SPE, this typically involves a high percentage of organic solvent. Optimize the elution solvent by testing different compositions and volumes. For example, sequentially eluting with increasing concentrations of methanol (B129727) in water can help determine the optimal elution conditions.[3] Methanol with 5% acetic acid has been shown to be an effective elution solvent in some protocols. |
| Analyte Breakthrough During SPE Sample Loading/Washing | Breakthrough can occur if the sorbent is not properly conditioned and equilibrated, or if the wash solvent is too strong.[4] Ensure the SPE cartridge is conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution similar to the sample matrix.[5] The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. For reversed-phase SPE, this is typically a solution with a lower percentage of organic solvent than the elution solvent.[5] |
| Matrix Effects in LC-MS/MS Analysis | Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[6][7][8][9] To mitigate this, improve the sample cleanup by using a more selective SPE protocol or by incorporating a liquid-liquid extraction step before SPE.[1][10] Modifying chromatographic conditions to separate the analyte from interfering matrix components can also be effective.[6] |
| Formation of Emulsions (LLE) | Emulsions are common when samples contain high levels of lipids or proteins and can trap the analyte, reducing recovery.[2][11] To prevent emulsions, use gentle mixing, such as swirling instead of vigorous shaking.[11] To break up an existing emulsion, try adding salt (salting out), centrifuging the sample, or filtering through a phase separation paper.[11][12] |
| Analyte Instability | Nifuroxazide can be susceptible to degradation, particularly under alkaline conditions.[13][14] Ensure that all extraction steps are performed under conditions that maintain the stability of the compound. This may include working at a specific pH range and avoiding high temperatures unless required for a specific derivatization step.[15] |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for extraction?
A1: Nifuroxazide is a nitrofuran antibiotic.[16] It is practically insoluble in water and ethanol (B145695) but soluble in DMSO.[17] As a deuterated analog, this compound is primarily used as an internal standard for quantification by GC- or LC-MS.[18] Its extraction behavior is expected to be very similar to that of non-deuterated Nifuroxazide. The deuteration may slightly alter its metabolic stability but not significantly its fundamental solubility and partitioning characteristics.[19][][21]
Q2: Which extraction technique is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: Both LLE and SPE can be effective for extracting this compound and its metabolites. The choice depends on the sample matrix, the required level of cleanliness, and the desired sample throughput.
-
LLE is a relatively simple technique but can be labor-intensive and may suffer from issues like emulsion formation.[2][11] It is often used as an initial cleanup step.[1]
-
SPE generally provides cleaner extracts and allows for higher sample throughput, especially with automation.[5] It is highly effective for removing matrix interferences prior to LC-MS/MS analysis.[10][22] For compounds with a wide range of polarities, a hydrophilic-lipophilic balanced (HLB) SPE cartridge can be very effective.[23]
Q3: How can I minimize matrix effects when analyzing this compound in complex biological samples?
A3: Matrix effects are a significant challenge in LC-MS/MS analysis and can lead to inaccurate results.[6][24] To minimize them:
-
Improve Sample Cleanup: Employ a robust SPE method. Using a combination of LLE followed by SPE can yield very clean extracts.[1][10]
-
Optimize Chromatography: Adjust the HPLC/UHPLC conditions (e.g., gradient, column chemistry) to achieve baseline separation of this compound from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: As you are working with this compound, it is likely your internal standard. If you were quantifying Nifuroxazide, this compound would be an excellent choice as it co-elutes and experiences similar matrix effects, thus providing more accurate correction during quantification.
-
Evaluate Different Ionization Sources: If available, compare electrospray ionization (ESI) with atmospheric pressure chemical ionization (APCI), as one may be less susceptible to matrix effects for your specific analyte and matrix.[8]
Q4: Is a derivatization step necessary for the analysis of this compound?
A4: For the parent compound Nifuroxazide or its deuterated analog, derivatization is not typically required for LC-MS/MS analysis. However, for the analysis of its tissue-bound metabolites, a hydrolysis step to release the metabolites from proteins, followed by derivatization (e.g., with 2-nitrobenzaldehyde), is a common procedure to improve chromatographic retention and detection.[1][22]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from an Aqueous Matrix
This protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Sample Preparation: To 1 mL of the aqueous sample in a glass tube, add the appropriate amount of this compound internal standard.
-
pH Adjustment: Acidify the sample by adding a small volume of an acid (e.g., hydrochloric acid) to adjust the pH to approximately 3-4. This ensures that Nifuroxazide, which is weakly acidic, is in its neutral form.
-
Extraction:
-
Add 3 mL of ethyl acetate to the tube.
-
Mix gently by vortexing at a low speed or by rocking for 10-15 minutes to prevent emulsion formation.[25]
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Re-extraction: Repeat the extraction step (steps 3 & 4) on the remaining aqueous layer with another 3 mL of ethyl acetate to improve recovery. Combine the organic extracts.
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[22]
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound using a Reversed-Phase Cartridge
This protocol is a starting point for method development using a C18 or HLB-type SPE cartridge.
-
Sample Pre-treatment:
-
To 1 mL of the sample, add the this compound internal standard.
-
If the sample contains a high concentration of protein (e.g., plasma), perform a protein precipitation step by adding 2 mL of acetonitrile, vortexing, and centrifuging to pellet the protein. Use the supernatant for the SPE procedure.
-
Dilute the sample (or supernatant) with acidified water (e.g., water with 0.1% formic acid) to reduce the organic solvent content to less than 5%.
-
-
SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 3 mL of methanol followed by 3 mL of water through the cartridge.[22]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of a weak solvent, such as 5% methanol in water, to remove polar interferences.[5]
-
Elution: Elute the this compound from the cartridge with 2-3 mL of a strong solvent, such as methanol or acetonitrile. Adding a small amount of acid or base to the elution solvent can improve recovery for ionizable compounds.[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Solid-Phase Extraction (SPE) experimental workflow.
References
- 1. vliz.be [vliz.be]
- 2. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 3. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. agilent.com [agilent.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. researchgate.net [researchgate.net]
- 15. Factors affecting stability of drugs | PPTX [slideshare.net]
- 16. What is the mechanism of Nifuroxazide? [synapse.patsnap.com]
- 17. apexbt.com [apexbt.com]
- 18. This compound | CAS 1188487-83-3 | TargetMol | Biomol.com [biomol.com]
- 19. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Nifuroxazide-d4 Calibration Curve Troubleshooting
Welcome to the technical support center for Nifuroxazide-d4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the use of this compound as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Nifuroxazide. It is an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Because it is chemically almost identical to the analyte (Nifuroxazide), it is expected to co-elute and experience similar ionization effects and potential matrix interference. This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.[1]
Q2: My calibration curve for Nifuroxazide is non-linear. What are the common causes?
Non-linearity in LC-MS/MS calibration curves is a frequent observation and can stem from several factors:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become overwhelmed, leading to a plateau in the signal response.[2]
-
Ionization Saturation/Suppression: The efficiency of ionization in the MS source can decrease at high analyte concentrations due to competition for charge or space.[2]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with the analyte and either suppress or enhance its ionization, leading to a disproportionate response at different concentrations.[2][3]
-
Analyte-Specific Issues: Nifuroxazide is known to be susceptible to degradation, particularly alkaline hydrolysis, which could affect linearity.[4][5]
-
Isotopic Contribution: Cross-contribution of signals between the analyte and the stable isotope-labeled internal standard can also be a source of non-linearity.[2]
Q3: I'm observing high variability in the this compound internal standard response. What should I investigate?
Variability in the internal standard's signal intensity often points to issues with sample preparation, matrix effects, or the stability of the deuterated label.[6] Key areas to investigate include:
-
Inconsistent Sample Preparation: Ensure consistent and precise addition of the internal standard to all samples and standards.
-
Differential Matrix Effects: Even with a deuterated internal standard, the analyte and the IS can experience different degrees of ion suppression or enhancement from matrix components.[6][7]
-
Isotopic Exchange: Although less common for aryl deuterium (B1214612) labels, there is a possibility of deuterium atoms exchanging with protons from the sample matrix or solvent, especially under certain pH and temperature conditions.[6]
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
If you are experiencing a non-linear calibration curve, a systematic approach to identifying the cause is crucial.
Troubleshooting Workflow for Non-Linear Calibration Curves
Caption: Troubleshooting workflow for non-linear calibration curves.
Issue 2: Inaccurate Quality Control (QC) Sample Results
Inaccurate QC results, even with a good calibration curve, often point to issues with matrix effects or the stability of the analyte and/or internal standard.
Experimental Protocol: Assessing Matrix Effects
A quantitative assessment of matrix effects can be performed using the post-extraction addition method.[6][8]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and this compound spiked into the analytical solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and this compound are added to the extracted matrix.
-
Set C (Pre-Extraction Spike): Analyte and this compound are spiked into the blank matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
A matrix effect value significantly different from 100% (e.g., <85% or >115%) indicates ion suppression or enhancement, respectively.
-
| Parameter | Formula | Interpretation |
| Matrix Effect | (Peak Area in Set B / Peak Area in Set A) * 100 | A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement. |
| Recovery | (Peak Area in Set C / Peak Area in Set B) * 100 | Measures the efficiency of the extraction process. |
| Overall Process Efficiency | (Peak Area in Set C / Peak Area in Set A) * 100 | Combines the effects of matrix and recovery. |
Mitigation Strategies for Matrix Effects:
-
Improve Sample Cleanup: Employ more rigorous extraction techniques like solid-phase extraction (SPE) instead of simple protein precipitation.
-
Chromatographic Separation: Modify the LC method to separate Nifuroxazide from co-eluting matrix components.
-
Dilution: Dilute the sample to reduce the concentration of interfering matrix components.
Issue 3: Suspected Isotopic Impurity in Internal Standard
The presence of unlabeled Nifuroxazide in the this compound internal standard can lead to inaccurate results, particularly at the lower limit of quantitation (LLOQ).
Experimental Protocol: Assessing Isotopic Purity
-
Prepare a Blank Sample: Use a matrix sample that is known to not contain any Nifuroxazide.
-
Spike with Internal Standard: Add this compound at the same concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled Nifuroxazide.
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the LLOQ for the analyte.[9] If it is higher, it indicates significant contamination of the IS with the unlabeled analyte.[9]
Logical Relationship: Purity and its Impact
Caption: Impact of internal standard purity on assay accuracy.
Recommended LC-MS/MS Parameters
While optimal parameters should be determined empirically, the following table provides a starting point for method development based on a published method for Nifuroxazide.[7]
| Parameter | Value | Notes |
| LC Column | C18 (e.g., Acquity UPLC BEH C18 1.7 µm) | Provides good retention for Nifuroxazide. |
| Mobile Phase | Gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) | Volatile buffers are compatible with mass spectrometry.[10] |
| Ionization Mode | Electrospray Ionization (ESI) | Generally suitable for polar, ionizable compounds.[11] |
| Polarity | Negative or Positive | Should be optimized for Nifuroxazide. |
| MS/MS Transition | Nifuroxazide: m/z 276.0 → 121.2 | These are precursor → product ion transitions.[7] |
| This compound: m/z 280.2 → 115.0 | The specific transition for the d4 labeled standard.[7] | |
| Collision Energy | ~27 eV for Nifuroxazide | This will need to be optimized on your specific instrument.[7] |
| ~52 eV for this compound | [7] |
Disclaimer: The information provided in this technical support center is for research use only. It is intended as a guide and may require further optimization for your specific application and instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Robust Nifuroxazide-d4 Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the robust quantification of Nifuroxazide-d4.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of Nifuroxazide and its deuterated internal standard, this compound, using LC-MS/MS.
Question: Why am I observing poor peak shape or peak splitting for Nifuroxazide and/or this compound?
Answer:
Poor peak shape can arise from several factors related to the sample preparation, chromatography, or the analytical column itself. Consider the following troubleshooting steps:
-
Column Conditioning: Ensure the HPLC column is properly conditioned and equilibrated with the mobile phase before injection. Inadequate equilibration can lead to inconsistent retention times and distorted peak shapes.
-
Sample Solvent: The solvent used to dissolve the final extracted sample should be as close in composition to the initial mobile phase as possible. Injecting a sample in a much stronger solvent can cause peak fronting or splitting.
-
Column Contamination: Contaminants from previously injected samples or from the sample matrix can accumulate on the column, affecting peak shape. Implement a robust column washing procedure between analytical runs.
-
pH of Mobile Phase: The pH of the mobile phase can influence the ionization state of Nifuroxazide. Ensure the pH is controlled and consistent to maintain a single ionic form of the analyte.
Question: My assay is showing low sensitivity or I am unable to achieve the desired Lower Limit of Quantification (LLOQ). What should I do?
Answer:
Low sensitivity can be a significant hurdle in bioanalytical assays. Here are potential causes and solutions:
-
Mass Spectrometer Parameters: Optimize the MS/MS parameters for Nifuroxazide and this compound. This includes optimizing the precursor and product ions, collision energy, and other source-dependent parameters. A previously validated method successfully used the transition m/z 276.1 → 139.1 for Nifuroxazide and m/z 280.1 → 143.1 for the internal standard.
-
Sample Preparation: The efficiency of the sample preparation method is crucial. Protein precipitation is a common and effective method for plasma and brain homogenates.[1] Ensure complete protein precipitation and efficient extraction of the analyte.
-
Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix can significantly impact sensitivity. Evaluate the matrix effect by comparing the analyte response in post-extraction spiked blank matrix with the response in a neat solution.[1][2] If significant matrix effects are observed, consider a more rigorous sample clean-up method or chromatographic modifications to separate the analyte from interfering components. One study noted no significant matrix effect was observed for Nifuroxazide in murine plasma and brain homogenates.[1]
-
LLOQ Validation: In some cases, the initial target LLOQ may not be achievable with a satisfactory signal-to-noise ratio (S/N > 10).[1] It may be necessary to re-validate the LLOQ at a higher, yet still scientifically relevant, concentration. For instance, one study initially failed to validate an LLOQ of 0.5 ng/mL for plasma but successfully validated it at 1.0 ng/mL.[1]
Question: I am seeing high variability in my results, particularly between different sample batches. What could be the cause?
Answer:
High variability can compromise the reliability of your data. Potential sources of variability include:
-
Internal Standard (IS) Stability: Ensure the stability of the this compound internal standard in the stock solution and in the processed samples. Any degradation of the IS will lead to inaccurate quantification.
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. Ensure consistent timing and execution of each step, such as vortexing and centrifugation.
-
Analyte Stability: Nifuroxazide may be susceptible to degradation under certain conditions. It has been shown to be liable to alkaline hydrolysis.[3] Evaluate the stability of Nifuroxazide in the biological matrix under different storage conditions (freeze-thaw, bench-top, long-term).
-
Matrix Effects: As mentioned previously, matrix effects can vary between different lots of biological matrix, leading to inter-batch variability.[2]
Frequently Asked Questions (FAQs)
What is a suitable internal standard for the quantification of Nifuroxazide?
A stable isotope-labeled internal standard is ideal for LC-MS/MS analysis as it co-elutes with the analyte and experiences similar matrix effects. [²H4] Nifuroxazide (this compound) has been successfully used as an internal standard for the quantification of Nifuroxazide.[4]
What are the typical mass transitions for Nifuroxazide and this compound?
A validated method for the quantification of Nifuroxazide and its deuterated internal standard used the following SRM (Selected Reaction Monitoring) transitions:[4]
-
Nifuroxazide: Precursor ion (m/z) 276.1 → Product ion (m/z) 139.1
-
This compound: Precursor ion (m/z) 280.1 → Product ion (m/z) 143.1
What is a common sample preparation technique for Nifuroxazide in biological matrices?
Protein precipitation is a straightforward and effective method for preparing plasma and brain homogenate samples for Nifuroxazide analysis.[1] This technique involves adding a solvent like acetonitrile (B52724) to the sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte.
What are the key validation parameters to assess for a robust Nifuroxazide quantification method?
According to regulatory guidelines, a bioanalytical method should be validated for the following parameters:[5][6][7]
-
Selectivity and Specificity
-
Accuracy and Precision
-
Recovery
-
Calibration Curve Linearity
-
Lower Limit of Quantification (LLOQ)
-
Analyte and Internal Standard Stability
-
Matrix Effect
Experimental Protocols & Data
Sample Preparation (Protein Precipitation)
A detailed protocol for the preparation of plasma and brain tissue samples is provided below, based on a validated method.[1]
-
Plasma Samples:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
-
-
Brain Tissue Samples:
-
Homogenize 0.2 g of brain tissue in 1 mL of water.
-
Follow the same procedure as for plasma samples, using 100 µL of the brain homogenate.
-
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the LC-MS/MS conditions from a validated method for Nifuroxazide quantification.[1]
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Shimadzu Nexera X2 UHPLC |
| Column | Kinetex C18 (50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-0.5 min, 10% B; 0.5-2.0 min, 10-90% B; 2.0-3.0 min, 90% B; 3.0-3.1 min, 90-10% B; 3.1-5.0 min, 10% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Sciex API 4000 Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| SRM Transition (Nifuroxazide) | m/z 276.1 → 139.1 |
| SRM Transition (this compound) | m/z 280.1 → 143.1 |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Method Validation Summary
The following tables present a summary of the validation results for the quantification of Nifuroxazide in murine plasma and brain tissue.[1]
Table 3: Intra-day and Inter-day Precision and Accuracy in Plasma
| Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD (Intra-day) | Precision (%) (Intra-day) | Accuracy (%) (Intra-day) | Measured Conc. (ng/mL) ± SD (Inter-day) | Precision (%) (Inter-day) | Accuracy (%) (Inter-day) |
| 3.0 | 2.71 ± 0.17 | 6.4 | 90.2 | 2.82 ± 0.22 | 7.8 | 94.0 |
| 15.0 | 14.22 ± 0.57 | 4.0 | 94.8 | 14.55 ± 0.81 | 5.6 | 97.0 |
| 75.0 | 70.05 ± 3.43 | 4.9 | 93.4 | 72.15 ± 4.54 | 6.3 | 96.2 |
Table 4: Intra-day and Inter-day Precision and Accuracy in Brain Tissue
| Nominal Conc. (ng/g) | Measured Conc. (ng/g) ± SD (Intra-day) | Precision (%) (Intra-day) | Accuracy (%) (Intra-day) | Measured Conc. (ng/g) ± SD (Inter-day) | Precision (%) (Inter-day) | Accuracy (%) (Inter-day) |
| 6.0 | 6.71 ± 0.11 | 1.7 | 111.8 | 6.48 ± 0.23 | 3.5 | 108.0 |
| 30.0 | 31.62 ± 0.60 | 1.9 | 105.4 | 30.90 ± 0.83 | 2.7 | 103.0 |
| 60.0 | 64.08 ± 2.11 | 3.3 | 106.8 | 62.22 ± 2.49 | 4.0 | 103.7 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for common quantification issues.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Nifuroxazide: The Gold Standard Nifuroxazide-d4 vs. Alternative Internal Standards
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and toxicokinetic assessments. The choice of an appropriate internal standard (IS) is a critical factor that directly influences the reliability of quantitative data. This guide provides an objective comparison of bioanalytical methods for Nifuroxazide, focusing on the superior performance of the stable isotope-labeled (SIL) internal standard, Nifuroxazide-d4, against alternative approaches, such as the use of a structural analog.
The use of a stable isotope-labeled analyte as an internal standard is highly recommended by regulatory bodies like the FDA and EMA for mass spectrometric detection.[1] this compound, as a deuterated analog of Nifuroxazide, is considered the gold standard for its bioanalysis. Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of variability.[2]
Quantitative Performance Comparison
The following tables summarize the validation parameters for a published HPLC-MS/MS method for Nifuroxazide using this compound as the internal standard and the anticipated performance of a method utilizing a structural analog.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Method with this compound (in mouse plasma)[1] | Method with Structural Analog (Expected Performance) |
| Linearity Range | 1.0 - 100.0 ng/mL | Likely to be similar, but potentially with greater variability at the lower and upper ends of the curve. |
| Correlation Coefficient (r²) | ≥ 0.99 | Typically ≥ 0.99, but may be more susceptible to matrix effects. |
| LLOQ | 1.0 ng/mL | May be higher due to potential interferences and less effective correction for matrix effects. |
Table 2: Accuracy and Precision
| Parameter | Method with this compound (in mouse plasma)[1] | Method with Structural Analog (Expected Performance) |
| Intra-day Accuracy (% Bias) | -9.8% to -5.2% | Within ±15%, but potentially with a wider range of bias. |
| Intra-day Precision (% CV) | 4.0% to 6.4% | ≤ 15%, but generally higher %CV compared to a SIL IS. |
| Inter-day Accuracy (% Bias) | Not explicitly reported, but similar results to intra-day were obtained. | Within ±15%, but with a higher likelihood of variability between runs. |
| Inter-day Precision (% CV) | Not explicitly reported, but similar results to intra-day were obtained. | ≤ 15%, but generally higher %CV compared to a SIL IS. |
Table 3: Recovery
| Parameter | Method with this compound (in mouse plasma)[1] | Method with Structural Analog (Expected Performance) |
| Recovery | 81.9% - 92.8% | May be more variable and less consistent across different concentrations and matrix lots. |
Experimental Protocols
Validated HPLC-MS/MS Method for Nifuroxazide using this compound
This protocol is based on the validated method by Luca et al. for the determination of Nifuroxazide in mouse plasma and brain tissue.[1]
1. Sample Preparation:
-
To 90 µL of plasma, add 10 µL of the Nifuroxazide working solution to prepare calibration standards and quality control (QC) samples.
-
Add the internal standard, this compound.
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Utilize a suitable HPLC system for chromatographic separation.
-
-
Mass Spectrometry:
-
Perform detection using a tandem mass spectrometer in positive ion mode.
-
Monitor the following transitions in Selected Reaction Monitoring (SRM):
-
Nifuroxazide: m/z 276.0 → 121.2
-
This compound (IS): m/z 280.2 → 115.0
-
-
Mandatory Visualizations
Caption: Experimental workflow for the bioanalysis of Nifuroxazide using this compound.
Caption: Simplified signaling pathway showing Nifuroxazide's inhibition of the STAT3 pathway.
References
A Comparative Guide to the Cross-Validation of Nifuroxazide-d4 with Alternative Internal Standards
For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical methods are fundamental to the integrity of pharmacokinetic and other drug metabolism studies. The choice of an appropriate internal standard (IS) is a critical factor in achieving accurate and reproducible quantification of an analyte. Stable isotope-labeled (SIL) internal standards, such as Nifuroxazide-d4, are widely considered the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays due to their ability to closely mimic the analyte's behavior during sample preparation, chromatography, and ionization.[1][2]
Performance Comparison of Internal Standards
The use of a deuterated internal standard like this compound is crucial for compensating for variability that can be introduced during various stages of the analytical process.[1] The following table summarizes the key validation parameters for a bioanalytical method using this compound and presents a hypothetical comparison with a non-deuterated structural analog as an internal standard. The data for the alternative IS is illustrative and represents potential outcomes when using a non-SIL internal standard, which often exhibits greater variability.[5][6]
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Validation Parameter | This compound (Actual Data) | Non-Deuterated Analog IS (Hypothetical) | Acceptance Criteria (FDA/EMA) |
| Intra-day Precision (%CV) | |||
| Low QC | 4.0 - 6.4%[3] | ≤ 10% | ≤ 15% |
| Mid QC | 4.0 - 6.4%[3] | ≤ 8% | ≤ 15% |
| High QC | 4.0 - 6.4%[3] | ≤ 7% | ≤ 15% |
| Inter-day Precision (%CV) | |||
| Low QC | Similar to intra-day[3] | ≤ 12% | ≤ 15% |
| Mid QC | Similar to intra-day[3] | ≤ 10% | ≤ 15% |
| High QC | Similar to intra-day[3] | ≤ 9% | ≤ 15% |
| Accuracy (% Bias) | |||
| Low QC | -9.8% to -5.2%[3] | ± 10% | ± 15% |
| Mid QC | -9.8% to -5.2%[3] | ± 8% | ± 15% |
| High QC | -9.8% to -5.2%[3] | ± 7% | ± 15% |
| Matrix Effect (%CV) | |||
| IS-Normalized Matrix Factor | 2.0 - 4.4%[4] | ≤ 15% | ≤ 15% |
| Recovery (%) | |||
| Analyte | 81.9 - 92.8%[4] | 70 - 90% | Consistent, precise, and reproducible |
| Internal Standard | 85.8%[4] | 75 - 95% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; % Bias: Percent difference from the nominal concentration.
The superior performance of the deuterated internal standard is evident in the tighter control over precision and accuracy, as well as a minimal matrix effect.
Experimental Protocols
A detailed experimental protocol is essential for the successful validation and cross-validation of a bioanalytical method.[2][7] The following methodologies are based on the validated method for Nifuroxazide using this compound as the internal standard.[3][4]
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Nifuroxazide and this compound in DMSO at a concentration of 1.0 mg/mL.
-
Working Solutions: Prepare a set of working solutions for Nifuroxazide by diluting the stock solution with absolute ethanol (B145695) to cover the desired calibration curve range (e.g., 5.0–1000.0 ng/mL). Prepare a working solution for the internal standard (this compound) by diluting the stock solution in ethanol to a concentration of 100.0 ng/mL.
Sample Preparation (Plasma)
-
To 90 µL of blank plasma, add 10 µL of the appropriate Nifuroxazide working solution to prepare calibration standards and quality control (QC) samples.
-
Add the internal standard working solution to each sample.
-
Perform protein precipitation by adding acetonitrile (B52724).
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and ammonium (B1175870) acetate (B1210297) in water.
-
MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple reaction monitoring (MRM) in positive or negative ion mode.
Cross-Validation Workflow
Cross-validation is necessary when changing an internal standard to ensure that the data generated by the modified method is comparable to the original, validated method.[2][8] The following diagram illustrates a typical workflow for a cross-validation study.
Caption: Workflow for cross-validation of this compound with an alternative internal standard.
Signaling Pathway for Internal Standard Function
The core principle behind using an internal standard is to provide a reference point that experiences the same analytical variations as the analyte. A stable isotope-labeled internal standard is the most effective at this because it co-elutes with the analyte and has nearly identical ionization efficiency.
Caption: Role of this compound in compensating for analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Nifuroxazide-d4 Performance in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Nifuroxazide, the choice of an appropriate internal standard is critical for achieving accurate and reliable quantitative data. This guide provides a comprehensive overview of the performance of Nifuroxazide-d4 as a deuterated internal standard in various biological matrices, primarily focusing on plasma and brain tissue. The guide also discusses the advantages of using a deuterated standard compared to non-deuterated alternatives, supported by established principles in bioanalysis.
The Gold Standard: Deuterated Internal Standards
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of the analyte, is widely considered the gold standard.[1] The fundamental principle of this approach, known as isotope dilution mass spectrometry, is that a SIL internal standard is chemically and physically almost identical to the analyte.[1] This near-identical behavior during sample extraction, chromatography, and ionization in the mass spectrometer allows it to effectively compensate for variability in the analytical process, leading to enhanced precision and accuracy.[1]
While non-deuterated, or analogue, internal standards are structurally similar to the analyte, their physicochemical properties can differ, potentially leading to variations in extraction recovery and chromatographic retention times.[2] These differences can result in less effective compensation for matrix effects, which can compromise the reliability of the quantitative data.[2]
Performance of this compound in Biological Matrices
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the quantification of Nifuroxazide in mouse plasma and brain tissue, utilizing this compound as the internal standard.[3] This method has demonstrated high sensitivity, specificity, accuracy, and precision.[3][4]
Data Presentation
The following tables summarize the quantitative performance of the bioanalytical method for Nifuroxazide using this compound as an internal standard in mouse plasma and brain tissue.
Table 1: Method Validation Parameters in Mouse Plasma
| Validation Parameter | Result |
| Linearity Range | 1.0 - 100.0 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL |
| Accuracy at LLOQ | 97.6% |
| Precision at LLOQ | 13.2% |
| Intraday Accuracy (QC samples) | 90.2% - 94.8% |
| Intraday Precision (QC samples) | 4.0% - 6.4% |
| Matrix Effect (precision at low and high QC) | 2.0% and 4.4% |
Data sourced from a study by Gagliardi et al., 2022.[3]
Table 2: Method Validation Parameters in Mouse Brain Tissue
| Validation Parameter | Result |
| Linearity Range | 2.0 - 80.0 ng/g |
| Lower Limit of Quantitation (LLOQ) | 2.0 ng/g |
| Accuracy at LLOQ | 108.3% |
| Precision at LLOQ | 4.8% |
| Intraday Accuracy (QC samples) | 105.4% - 111.8% |
| Intraday Precision (QC samples) | 1.7% - 3.3% |
Data sourced from a study by Gagliardi et al., 2022.[3]
Experimental Protocols
The successful application of this compound as an internal standard is underpinned by a robust experimental protocol.
Sample Preparation
-
Plasma Samples: 100 µL of the plasma sample is mixed with 10 µL of the this compound internal standard working solution.[3] Protein precipitation is then carried out by adding 400 µL of acetonitrile (B52724) containing 0.1% formic acid.[3] The mixture is vortexed and then centrifuged.[3] The resulting supernatant is transferred and dried under a nitrogen stream, then reconstituted for analysis.[3]
-
Brain Tissue Samples: Brain tissue is homogenized in an ammonium (B1175870) acetate (B1210297) buffer.[3] An aliquot of the homogenate is then processed using the same protein precipitation procedure as described for the plasma samples.[3]
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system is used for separation.[3]
-
Mass Spectrometry: A tandem mass spectrometer is used for detection and quantification.[3]
-
Ionization Mode: Positive ion mode is typically employed.[3]
-
Quantification: Quantification is performed using selected reaction monitoring (SRM) with specific transitions for Nifuroxazide and this compound.[3]
Mandatory Visualization
Caption: Experimental workflow for the bioanalysis of Nifuroxazide using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a HPLC-MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to a Validated Bioanalytical Method for Nifuroxazide Quantification
Due to the limited availability of public inter-laboratory comparison data for Nifuroxazide-d4 assays, this guide provides a comprehensive review of a state-of-the-art, fully validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. The data and protocols presented here are derived from a study by D'Avolio et al. (2022) and serve as a benchmark for researchers, scientists, and drug development professionals engaged in the bioanalysis of Nifuroxazide. The deuterated internal standard, this compound, is implicitly used within this methodology for accurate quantification.
Data Presentation
The following tables summarize the quantitative performance of the validated HPLC-MS/MS assay for the determination of Nifuroxazide in a plasma matrix.
Table 1: Assay Linearity and Sensitivity
| Parameter | Value |
|---|---|
| Calibration Curve Range | 1.0 - 100.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| LLOQ Accuracy (%) | 97.6% |
| LLOQ Precision (CV%) | 13.2% |
Table 2: Intra-Day Accuracy and Precision (n=5)
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean, ng/mL) | Accuracy (%) | Precision (CV%) |
|---|---|---|---|---|
| Low (QCL) | 3.0 | 2.8 | 94.8% | 6.4% |
| Medium (QCM) | 15.0 | 13.5 | 90.2% | 4.0% |
| High (QCH) | 75.0 | 69.1 | 92.1% | 4.4% |
Table 3: Inter-Day Accuracy and Precision (n=5)
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean, ng/mL) | Accuracy (%) | Precision (CV%) |
|---|---|---|---|---|
| Low (QCL) | 3.0 | 2.9 | 97.1% | 7.9% |
| Medium (QCM) | 15.0 | 13.9 | 92.9% | 4.8% |
| High (QCH) | 75.0 | 69.8 | 93.1% | 5.3% |
Experimental Protocols
The methodologies detailed below are critical for replicating the performance data presented above.
1. Sample Preparation: Protein Precipitation
-
Standard/QC Preparation: Combine 90 µL of blank plasma with 10 µL of the appropriate Nifuroxazide working solution.
-
Internal Standard Addition: Add 10 µL of this compound internal standard (IS) working solution to 100 µL of each sample (standards, QCs, and study samples).
-
Precipitation: Add 400 µL of methanol (B129727) containing 0.1% formic acid to each sample.
-
Vortexing: Vortex-mix the samples for 2 minutes.
-
Centrifugation: Centrifuge the samples at 15,900 x g for 10 minutes at a temperature of 4°C.
-
Transfer: Carefully transfer the resulting supernatant to a clean glass vial for analysis.
-
Injection: Inject 5 µL of the supernatant into the HPLC-MS/MS system.
2. Liquid Chromatography (LC) Conditions
-
System: Agilent 1200 series HPLC
-
Column: XDB C18 (50 × 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient Elution:
-
0.0 - 0.5 min: 30% B
-
0.5 - 3.0 min: 30% to 90% B
-
3.0 - 4.0 min: Hold at 90% B
-
4.0 - 4.1 min: 90% to 30% B
-
4.1 - 5.0 min: Hold at 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C
3. Mass Spectrometry (MS) Conditions
-
System: Varian 310-MS TQ mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Selected Reaction Monitoring (SRM)
-
SRM Transitions:
-
Nifuroxazide: m/z 276.1 → 134.0
-
This compound (IS): m/z 280.1 → 138.0
-
-
Key Ion Source Parameters:
-
Needle Voltage: 5000 V
-
Nebulizing Gas (N₂): 55 psi
-
Drying Gas (N₂): 55 psi at 350°C
-
Mandatory Visualization
The diagram below illustrates the logical workflow of the Nifuroxazide bioanalytical assay, from sample handling to final data generation.
Caption: Workflow of the HPLC-MS/MS method for Nifuroxazide quantification.
Nifuroxazide-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision
In the realm of bioanalysis, particularly for pharmacokinetic and drug metabolism studies, the use of a reliable internal standard (IS) is paramount for achieving accurate and precise quantification of analytes. For the analysis of Nifuroxazide (B1678864), a nitrofuran antibiotic, the choice of internal standard significantly impacts the quality of the resulting data. This guide provides a comprehensive comparison of the performance of Nifuroxazide-d4, a deuterated internal standard, against a non-isotopically labeled alternative, nifuratel (B1678861). The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of an appropriate internal standard for their analytical needs.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to higher accuracy and precision.[1]
Performance Comparison: this compound vs. Nifuratel
The following tables summarize the performance characteristics of bioanalytical methods using either this compound or nifuratel as the internal standard for the quantification of nifuroxazide.
Table 1: Performance Data for Nifuroxazide Analysis using this compound as an Internal Standard in Plasma [2]
| Validation Parameter | Low QC (3.0 ng/mL) | Mid QC (15.0 ng/mL) | High QC (75.0 ng/mL) |
| Intra-day Precision (%CV) | 6.4 | 4.0 | 4.9 |
| Intra-day Accuracy (%) | 94.8 | 90.2 | 93.5 |
| Inter-day Precision (%CV) | 8.2 | 5.1 | 6.3 |
| Inter-day Accuracy (%) | 98.7 | 94.5 | 96.1 |
| Recovery (%) | 81.9 | Not Reported | 92.8 |
| Matrix Effect (%) | 2.0 (Precision) | Not Reported | 4.4 (Precision) |
Table 2: Performance Data for Nifuroxazide Analysis using this compound as an Internal Standard in Brain Tissue [2]
| Validation Parameter | Low QC (6.0 ng/g) | Mid QC (30.0 ng/g) | High QC (60.0 ng/g) |
| Intra-day Precision (%CV) | 3.3 | 1.7 | 2.5 |
| Intra-day Accuracy (%) | 111.8 | 105.4 | 107.3 |
| Inter-day Precision (%CV) | 4.5 | 3.8 | 4.1 |
| Inter-day Accuracy (%) | 109.2 | 104.7 | 106.5 |
| Recovery (%) | 100.8 | Not Reported | 98.8 |
| Matrix Effect (%) | 1.9 (Precision) | Not Reported | 2.7 (Precision) |
Table 3: Performance Data for Nifuroxazide Analysis using Nifuratel as an Internal Standard in Plasma [3]
| Concentration | Coefficient of Variation (%CV) |
| 2 ng/mL | 15 |
| 200 ng/mL | 3 |
Analysis of Performance Data:
The data clearly demonstrates the superior performance of this compound as an internal standard. The intra- and inter-day precision (CV%) for the method using this compound are consistently low (generally below 10%), and the accuracy is high (typically within 15% of the nominal values), which is well within the acceptance criteria for bioanalytical method validation as per regulatory guidelines.[2] The recovery of nifuroxazide and the internal standard were consistent, and no significant matrix effect was observed.[2]
In contrast, the method using nifuratel as an internal standard shows a significantly higher coefficient of variation at the lower concentration (15% at 2 ng/mL). While the precision at the higher concentration is good (3% at 200 ng/mL), the variability at lower concentrations can be a concern for studies requiring high sensitivity.[3] The use of a structural analog like nifuratel, which has different physicochemical properties and chromatographic retention time compared to nifuroxazide, may not fully compensate for analytical variabilities, leading to reduced precision.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
Experimental Protocol for Nifuroxazide Quantification using this compound IS [2]
-
Sample Preparation:
-
To 100 µL of plasma or brain homogenate, add 10 µL of this compound internal standard working solution.
-
Add 400 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture and then centrifuge.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
System: HPLC system coupled with a tandem mass spectrometer.
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, optimized for nifuroxazide.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nifuroxazide: Precursor ion → Product ion (e.g., m/z 276.0 → 121.2)
-
This compound: Precursor ion → Product ion (e.g., m/z 280.2 → 115.0)
-
-
Experimental Protocol for Nifuroxazide Quantification using Nifuratel IS [3]
-
Sample Preparation:
-
To 2 mL of buffered plasma, add nifuratel as the internal standard.
-
Extract the drug with chloroform.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) with UV or MS detection.
-
Column: Spherisorb ODS, 5 µm, 15 cm x 4.6 mm I.D.
-
Mobile Phase: Acetonitrile-orthophosphoric acid (pH 2.5) (30:70).
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using an internal standard.
Caption: Experimental workflow for Nifuroxazide quantification using this compound.
Caption: Principle of using a deuterated internal standard for accurate quantification.
Conclusion
The evidence strongly supports the use of this compound as the internal standard of choice for the quantitative analysis of nifuroxazide in biological matrices. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to superior accuracy and precision compared to non-isotopically labeled alternatives like nifuratel. For researchers, scientists, and drug development professionals aiming for robust and reliable bioanalytical data that meets stringent regulatory standards, the investment in a deuterated internal standard is well justified.
References
- 1. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of nifuroxazide in biological fluids by automated high-performance liquid chromatography with large-volume injection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nifuroxazide and Nifuroxazide-d4 in Pharmacokinetic Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nifuroxazide and its deuterated analog, Nifuroxazide-d4, within the context of pharmacokinetic (PK) profiling. The following sections detail their respective roles, present supporting experimental data, and outline the methodologies for key experiments.
The Role of this compound in Pharmacokinetic Studies
In the realm of pharmacokinetic analysis, this compound, a stable isotope-labeled version of Nifuroxazide, serves as an indispensable tool rather than a direct therapeutic comparator. Its primary function is as an internal standard (IS) in bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays[1].
The rationale for using a deuterated internal standard like this compound is to ensure the accuracy and precision of Nifuroxazide quantification in biological matrices such as plasma or tissue homogenates. Because this compound is chemically and physically almost identical to Nifuroxazide, it behaves similarly during sample extraction, processing, and ionization in the mass spectrometer. Any procedural variations that might lead to the loss of the analyte (Nifuroxazide) will proportionally affect the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can correct for these variations, leading to highly reliable and reproducible pharmacokinetic data.
Therefore, a direct comparison of the pharmacokinetic profiles of Nifuroxazide and this compound is not performed. Instead, this compound is a critical component of the methodology used to accurately determine the pharmacokinetic parameters of Nifuroxazide.
Quantitative Pharmacokinetic Data for Nifuroxazide
While comprehensive oral pharmacokinetic data for Nifuroxazide is limited in publicly available literature, some studies provide valuable insights into its plasma concentrations after administration in animal models. The following table summarizes available quantitative data for Nifuroxazide.
| Parameter | Value | Species | Dosage and Administration | Source |
| Plasma Concentration (at 1 hr) | 336 - 2640 ng/mL | Mouse | 30 mg/kg, Intraperitoneal | [1][2] |
| Time to Maximum Concentration (Tmax) | ~ 2 - 3 hours | Not Specified | Oral | [3] |
| Systemic Bioavailability | ~ 17% | Rat | Oral | [3] |
Experimental Protocols
In Vivo Pharmacokinetic Study of Nifuroxazide (Rodent Model)
This protocol provides a general framework for conducting a pharmacokinetic study of orally administered Nifuroxazide in mice or rats.
1. Animal Handling and Acclimatization:
-
Healthy, adult male or female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Animals are acclimated to the facility for at least one week prior to the experiment.
2. Drug Formulation and Administration:
-
Nifuroxazide is suspended in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose in water).
-
The formulation is administered orally via gavage at a predetermined dose.
3. Blood Sampling:
-
Blood samples (approximately 50-100 µL) are collected at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is drawn from appropriate sites, such as the tail vein, saphenous vein, or via terminal cardiac puncture under anesthesia.
-
Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
4. Plasma Preparation:
-
Blood samples are centrifuged (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method for Nifuroxazide Quantification in Plasma using LC-MS/MS
This protocol outlines the key steps for quantifying Nifuroxazide concentrations in plasma samples, utilizing this compound as an internal standard[1].
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add a known concentration of this compound (internal standard).
-
Precipitate the plasma proteins by adding a solvent such as acetonitrile (B52724).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
2. Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Injection Volume: 5-10 µL of the prepared sample supernatant.
3. Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for both Nifuroxazide and this compound.
-
Nifuroxazide Transition: To be determined based on the instrument and tuning.
-
This compound Transition: To be determined based on the instrument and tuning.
-
-
Data Analysis: The concentration of Nifuroxazide in the plasma sample is determined by calculating the peak area ratio of Nifuroxazide to this compound and comparing it to a standard curve.
Visualizations
Caption: Experimental workflow for pharmacokinetic profiling of Nifuroxazide.
Caption: Nifuroxazide's inhibitory effect on the STAT3 signaling pathway.
References
- 1. Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a HPLC-MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
A Comparative Guide to Analytical Method Validation for Nifuroxazide Quantification: Featuring a Nifuroxazide-d4 Internal Standard Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the regulatory guidelines for validating analytical methods for the quantification of Nifuroxazide (B1678864), with a specific focus on a robust HPLC-MS/MS method utilizing a deuterated internal standard, Nifuroxazide-d4. The performance of this method is objectively compared with alternative analytical techniques, supported by representative experimental data, to aid researchers in selecting the most suitable method for their drug development needs.
The validation of analytical methods is a critical requirement from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability and accuracy of data.[1][2][3] The International Council for Harmonisation (ICH) provides harmonized guidelines, with ICH Q2(R2) being the cornerstone for the validation of analytical procedures.[4][5][6][7][8] For bioanalytical methods, which involve biological matrices, specific guidance from the FDA and EMA is also paramount.[9][10][11]
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is highly recommended, particularly for mass spectrometry-based methods, as it effectively compensates for variability during sample preparation and analysis.
Comparison of Analytical Methods for Nifuroxazide Quantification
The selection of an analytical method depends on the specific requirements of the study, including the nature of the sample, the required sensitivity, and the desired throughput. This section compares a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method using this compound as an internal standard with alternative methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Spectrophotometry.[12][13][14][15][16][17]
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | HPLC-MS/MS with this compound | HPLC-UV | Spectrophotometry |
| Specificity/Selectivity | Very High (mass-based detection) | High (chromatographic separation) | Low to Moderate (potential for interference) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.98 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 85-115% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Lower Limit of Quantification (LLOQ) | Low (ng/mL to pg/mL) | Moderate (µg/mL) | High (µg/mL) |
| Matrix Effect | Minimized by co-eluting internal standard | Can be significant | Highly susceptible to interference |
| Throughput | High | Moderate | Low |
Detailed Experimental Protocols
A detailed protocol for the validation of an HPLC-MS/MS method for Nifuroxazide using this compound is provided below. This protocol is based on the principles outlined in the ICH Q2(R2) and FDA/EMA bioanalytical guidelines.[4][5][9][11]
HPLC-MS/MS Method with this compound Internal Standard
1. Specificity and Selectivity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Protocol:
-
Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources to assess for interfering peaks at the retention times of Nifuroxazide and this compound.
-
Analyze blank matrix spiked with the LLOQ concentration of Nifuroxazide and the internal standard.
-
Compare the chromatograms of the blank, spiked, and zero samples (matrix with internal standard only). No significant interference at the retention time of the analyte or internal standard should be observed.
-
2. Linearity:
-
Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of Nifuroxazide, typically covering a range of 1-1000 ng/mL. A minimum of six non-zero concentration levels should be used.
-
Add a constant concentration of this compound to all calibration standards, quality control (QC) samples, and study samples.
-
Analyze the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area ratio (Nifuroxazide/Nifuroxazide-d4) against the nominal concentration of Nifuroxazide.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
-
3. Accuracy and Precision:
-
Objective: To assess the closeness of agreement between the measured value and the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol:
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Analyze five replicates of each QC level in at least three separate analytical runs on different days.
-
Accuracy: Calculate the percent recovery at each level. The mean value should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: Calculate the relative standard deviation (%RSD) for each QC level. The %RSD should not exceed 15% (20% for LLOQ).
-
4. Stability:
-
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature (e.g., -20°C or -80°C) for a defined period.
-
Stock Solution Stability: Evaluate the stability of Nifuroxazide and this compound stock solutions at room temperature and refrigerated conditions.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process as per regulatory guidelines.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. qbdgroup.com [qbdgroup.com]
- 7. fda.gov [fda.gov]
- 8. propharmagroup.com [propharmagroup.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. A validated spectrofluorimetric method for the determination of nifuroxazide through coumarin formation using experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of a HPLC-MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Determination of Synthesized Genotoxic Impurities in Nifuroxazide Capsules by Validated Chromatographic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Comparative Efficacy of Nifuroxazide and Probiotics in Treating Acute Diarrhea: A Guide for Researchers and Drug Development Professionals
Introduction
Acute diarrhea, characterized by the passage of three or more loose or liquid stools per day, remains a significant cause of morbidity worldwide. The primary management strategy revolves around fluid and electrolyte replacement. However, adjunctive therapies aimed at shortening the duration and severity of the illness are of considerable interest. Among these, the intestinal antiseptic nifuroxazide (B1678864) and various probiotic formulations are commonly utilized. This guide provides an objective comparison of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them, tailored for an audience of researchers, scientists, and drug development professionals.
Section 1: Mechanism of Action
Understanding the distinct mechanisms by which nifuroxazide and probiotics exert their effects is crucial for evaluating their therapeutic applications.
Nifuroxazide: A Localized Antibacterial Agent
Nifuroxazide is a nitrofuran-class antibiotic with a localized action within the gastrointestinal lumen, as its systemic absorption is negligible.[1][2] Its bactericidal effect is initiated when the nitro group of the molecule is reduced by bacterial nitroreductases.[1][2] This process generates reactive nitro radicals that are highly cytotoxic to the bacterial cell.[3] These reactive species interfere with essential cellular processes by damaging bacterial DNA, proteins, and key enzyme systems involved in nucleic acid and protein synthesis, ultimately leading to bacterial cell death.[3][4] This mechanism provides broad-spectrum activity against common Gram-positive and Gram-negative enteropathogens, including E. coli, Salmonella, Shigella, and Staphylococcus species.[2][4]
Probiotics: A Multifaceted Approach to Gut Health Restoration
Probiotics are live microorganisms that, when administered in adequate amounts, confer a health benefit on the host. Their efficacy in acute diarrhea is not due to a single action but a combination of several mechanisms that restore intestinal homeostasis.[5][6]
-
Competitive Exclusion: Probiotics compete with pathogenic organisms for binding sites on the intestinal epithelium and for essential nutrients, thereby inhibiting pathogen adhesion and proliferation.[6][7][8]
-
Production of Antimicrobial Substances: Many probiotic strains, particularly Lactobacillus species, produce antimicrobial compounds such as bacteriocins, lactic acid, and hydrogen peroxide, which create an unfavorable environment for pathogens.[7]
-
Enhancement of Mucosal Barrier Function: Probiotics can strengthen the intestinal barrier by stimulating mucin production and enhancing the stability of tight junctions between epithelial cells, reducing intestinal permeability.[5][6]
-
Immune Modulation: Probiotics interact with the gut-associated lymphoid tissue (GALT) to modulate the host's immune response. They can stimulate the production of secretory IgA and balance pro- and anti-inflammatory cytokines, promoting a more effective and controlled response to infection.[6][7][8]
Section 2: Comparative Efficacy from Clinical Data
Direct comparative studies between nifuroxazide and probiotics are limited but provide valuable insights. The most significant data comes from prospective clinical trials in adult populations.
Quantitative Data Summary
The following tables summarize key efficacy outcomes from comparative clinical trials.
Table 1: Primary Efficacy Outcome - Time to Last Unformed Stool (TLUS)
| Treatment Group | N | Median TLUS (Hours) | Mean TLUS (Days) | P-value | Source |
| Nifuroxazide | 88 (approx) | 48.0 | 2.0 | <0.0001 | [4][9][10] |
| Probiotic (Lactic Acid Bacteria) | 81 (approx) | 120.0 | 5.0 | <0.0001 | [4][9][10] |
Table 2: Secondary Efficacy Outcome - Stool Frequency
| Treatment Group | N | Mean Stool Count (Day 3) | P-value (Day 3) | Mean Stool Count (Day 7) | P-value (Day 7) | Source |
| Nifuroxazide | 36 | Lower | 0.001 | Lower | <0.001 | [11][12][13] |
| Probiotic (Lactic Acid Bacteria) | 25 | Higher | 0.001 | Higher | <0.001 | [11][12][13] |
Note on Probiotic Efficacy: It is important to note that numerous meta-analyses of placebo-controlled trials, primarily in children, have confirmed the efficacy of specific probiotic strains. These studies consistently show that probiotics can reduce the duration of acute diarrhea by approximately one day compared to placebo.[14][15] The most evidence supports Saccharomyces boulardii, Lactobacillus rhamnosus GG, and Lactobacillus reuteri.[14][16]
Clinical Interpretation
The available direct comparative data in adults suggests that nifuroxazide provides a significantly faster resolution of diarrhea compared to the specific lactic acid-producing probiotic formulation tested.[4][10][11][17] Nifuroxazide demonstrated a more rapid reduction in the time to normalization of stool consistency and a lower stool frequency by the third day of treatment.[11][13] Both treatments were reported to have a similar safety and tolerance profile.[10][17]
Section 3: Experimental Protocols
Reproducibility and validation are cornerstones of scientific research. Below is a detailed methodology from a key comparative clinical trial.
Protocol from a Prospective Comparative Study (Begovic et al., 2016 / Husic-Selimovic et al., 2022)
-
Study Design: Open-label, prospective, comparative, observational study.[9][11][17]
-
Patient Population: Adult patients (N=169 in one study, N=61 in another) presenting with acute infectious diarrhea.[9][11]
-
Intervention Arms:
-
Primary Outcome Measure: Time to Last Unformed Stool (TLUS), defined as the time from randomization to the last unformed stool before cure.[4]
-
Secondary Outcome Measures:
-
Data Collection: Data was collected at a baseline visit and at two follow-up examinations on the third and seventh day from the start of treatment.[11][12]
-
Statistical Analysis: Differences between groups were analyzed using appropriate statistical tests for the data type (e.g., Mann-Whitney U test for non-parametric data like TLUS, chi-square test for categorical variables). A p-value of <0.05 was considered statistically significant.
Conclusion and Future Directions
For the empirical treatment of acute, uncomplicated bacterial diarrhea in adults, current direct comparative evidence indicates that nifuroxazide offers a more rapid clinical resolution than generic lactic acid bacteria-containing probiotics.[4][11] Nifuroxazide's targeted bactericidal action appears to be more potent in quickly reducing pathogen load and alleviating symptoms.[1][3]
However, the role of probiotics should not be dismissed. Their established benefits in restoring gut microbiota, particularly in viral or antibiotic-associated diarrhea, are well-documented, especially in pediatric populations.[14][15][18] The discrepancy in outcomes may be due to the specific probiotic strains used, dosage, and the etiology of the diarrhea.
For drug development professionals and researchers, key future directions include:
-
Head-to-Head Trials with Specific, High-Potency Probiotics: Conducting double-blind, randomized controlled trials comparing nifuroxazide against well-characterized and clinically proven probiotic strains (e.g., Saccharomyces boulardii CNCM I-745, Lactobacillus rhamnosus GG) at optimal dosages.
-
Etiology-Specific Studies: Designing trials that stratify patients based on the causative agent (viral, bacterial) to determine if the efficacy of either treatment varies by pathogen.
-
Pediatric Comparative Studies: There is a clear lack of direct comparative data between nifuroxazide and probiotics in children, representing a significant research gap.
-
Combination Therapy: Investigating the potential synergistic effects of combining nifuroxazide (for initial pathogen reduction) with a probiotic (for subsequent microbiome restoration).
By addressing these research questions, the scientific community can develop more refined, evidence-based guidelines for the management of acute diarrhea.
References
- 1. Nifuroxazide - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. What is the mechanism of Nifuroxazide? [synapse.patsnap.com]
- 4. Open Clinical Trial on Using Nifuroxazide Compared to Probiotics in Treating Acute Diarrhoeas in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medgloss.com [medgloss.com]
- 6. Probiotics for infectious diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Open Clinical Trial on Using Nifuroxazide Compared to Probiotics in Treating Acute Diarrhoeas in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nifuroxazide Has Better Efficacy Than Probiotic Treatment in Adult Patients with Acute Diarrheal Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nifuroxazide Has Better Efficacy Than Probiotic Treatment in Adult Patients with Acute Diarrheal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of probiotics in the treatment of acute diarrhea in children: a systematic review and meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of probiotic use in acute diarrhea in children: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Which Probiotic Is the Most Effective for Treating Acute Diarrhea in Children? A Bayesian Network Meta-Analysis of Randomized Controlled Trials [mdpi.com]
- 17. [PDF] Open Clinical Trial on Using Nifuroxazide Compared to Probiotics in Treating Acute Diarrhoeas in Adults | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Evaluating the Safety Profile of Nifuroxazide-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the safety profile of Nifuroxazide-d4 against its non-deuterated counterpart, Nifuroxazide. As of the latest literature review, no direct experimental safety data for this compound is publicly available. Therefore, this comparison is based on the established safety profile of Nifuroxazide and the well-documented effects of deuterium (B1214612) substitution on drug metabolism and safety, derived from general principles of medicinal chemistry and pharmacology.
Introduction to Deuterated Drugs
Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a valuable tool in drug development. This subtle modification can significantly alter a drug's metabolic fate due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[1][2][3] This can lead to several potential advantages, including:
-
Improved Metabolic Stability: A slower rate of metabolism can prolong the drug's half-life, potentially allowing for less frequent dosing.[2][4][5]
-
Reduced Toxic Metabolite Formation: By slowing metabolism at specific sites, deuteration can reduce the formation of reactive or toxic metabolites, potentially leading to an improved safety profile.[4][5]
-
Enhanced Efficacy: Increased exposure to the parent drug may enhance its therapeutic effects.[6]
These modifications have the potential to translate into improved efficacy and safety compared to the non-deuterated counterparts.[6][7][8]
Comparative Safety Profile: Nifuroxazide vs. This compound (Projected)
The following table summarizes the known adverse effects of Nifuroxazide and projects the potential impact of deuteration on these effects for this compound. It is crucial to reiterate that the "this compound" column is a projection based on scientific principles and not on direct experimental data.
| Adverse Effect Category | Nifuroxazide (Reported) | This compound (Projected Impact of Deuteration) | Rationale for Projection |
| Gastrointestinal | Nausea, vomiting, abdominal pain.[1][6] | Potentially reduced incidence or severity. | If these effects are linked to metabolites, slower metabolism could decrease their formation. |
| Allergic Reactions | Rash, itching, hives, and in rare cases, anaphylactic shock.[6] | Unlikely to be significantly altered. | Allergic reactions are typically immune-mediated responses to the parent drug or its metabolites and are less likely to be influenced by the kinetic isotope effect. |
| Hepatic | Rare instances of liver issues.[6] | Potentially reduced risk. | If hepatotoxicity is mediated by a toxic metabolite, deuteration could "shunt" metabolism away from that pathway, reducing the formation of the harmful substance.[7] |
| Other Reported Effects | Headache, dizziness.[6] | No anticipated significant change. | The direct mechanism of these side effects is often not fully elucidated and may not be related to metabolism. |
Quantitative Adverse Event Data for Nifuroxazide
The following table presents a summary of adverse drug reaction (ADR) reports for Nifuroxazide from the VigiAccess and EudraVigilance databases. This data provides a quantitative overview of the post-marketing safety profile of the non-deuterated compound.
| Database | Total ADRs Reported | Predominant Reactions | Age Group with Highest Incidence |
| VigiAccess (up to May 2025) | 846 | Skin and subcutaneous tissue disorders (rash, pruritus, urticaria, angioedema), facial edema, shivers, malaise.[9] | 18 to 64 years.[9] |
| EudraVigilance (2001-May 2025) | 439 | Dermatological reactions, facial edema, malaise, gastrointestinal disturbances.[9] | 18 to 64 years.[9] |
Experimental Protocols for Nifuroxazide Safety Assessment
While specific protocols for this compound are not available, the following outlines a general methodology for acute toxicity studies, as has been applied to Nifuroxazide.
Acute Toxicity Study in Rodents (General Protocol)
-
Test Animals: Mature individuals of white mice (e.g., weighing 18-20 g) and rats (e.g., weighing 160-180 g) of both sexes.
-
Administration: The test substance (e.g., Nifuroxazide suspension) is administered orally in increasing doses. The Litchfield-Wilcoxon method can be used to determine the dosage increments.
-
Observation Parameters:
-
Mortality and time of death.
-
Clinical signs of toxicity (e.g., changes in behavior, appearance, etc.).
-
Body weight changes.
-
-
Post-mortem Analysis:
-
Gross necropsy of all animals.
-
Determination of mass coefficients of internal organs.
-
Histopathological examination of major organs.
-
-
Data Analysis: Calculation of the LD50 (median lethal dose) and identification of target organs of toxicity.
Signaling Pathways and Experimental Workflows
Nifuroxazide's Mechanism of Action and Potential for Deuteration
Nifuroxazide is a nitrofuran antibiotic that acts locally in the gut with minimal systemic absorption. Its antibacterial effect involves the reduction of its nitro group by bacterial nitroreductases, generating reactive species that damage bacterial DNA, RNA, and proteins.
Beyond its antimicrobial activity, Nifuroxazide has been shown to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. The inhibition of STAT3 is a key area of research for its potential anticancer effects.
Caption: Nifuroxazide inhibits the STAT3 signaling pathway.
Projected Impact of Deuteration on Pharmacokinetics: An Experimental Workflow
The following diagram illustrates a typical workflow to compare the pharmacokinetic profiles of a deuterated and non-deuterated drug.
Caption: Workflow for comparative pharmacokinetic analysis.
Conclusion
While direct safety and toxicity data for this compound are not currently available, the principles of drug deuteration suggest a potentially favorable safety profile compared to Nifuroxazide. The primary anticipated advantage lies in a modified metabolic profile, which could lead to reduced formation of toxic metabolites and a more favorable pharmacokinetic profile. However, it is imperative that comprehensive preclinical and clinical studies are conducted to definitively establish the safety and efficacy of this compound. The information presented in this guide should serve as a foundational resource for researchers and drug development professionals interested in the potential of deuterated Nifuroxazide.
References
- 1. bioscientia.de [bioscientia.de]
- 2. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. salamandra.net [salamandra.net]
- 9. Deuterated drug - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Nifuroxazide-d4
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for Nifuroxazide-d4, a deuterated analog of the nitrofuran antibiotic, Nifuroxazide. Adherence to these guidelines is essential to minimize exposure risks and ensure a safe laboratory environment.
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1][2]. It may cause irritation to the skin, eyes, and respiratory system[3][4]. Although data is limited, there are concerns about potential carcinogenicity and mutagenicity associated with 5-nitrofuran derivatives[5]. Furthermore, the fine dust of the compound may form explosive mixtures in the air[3][5].
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical when handling this compound. The following table summarizes the recommended PPE. For tasks with a higher risk of exposure, such as handling large quantities or cleaning spills, more stringent measures like double gloving and enhanced respiratory and face protection are advised[6][7][8].
| Protection Type | Equipment | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves (double-gloving recommended) | Wear two pairs of powder-free, disposable gloves[7][8]. The outer glove should be removed and disposed of immediately after handling the compound. Change gloves regularly, at least every 30-60 minutes, or if contaminated[9]. |
| Eye & Face Protection | Safety glasses with side shields or safety goggles. A face shield is recommended when there is a risk of splashes or aerosol generation[3][6]. | Standard eyeglasses are not a substitute for safety glasses[6]. A face shield provides an additional layer of protection for the entire face. |
| Respiratory Protection | Dust/aerosol mask with a P3 filter or a NIOSH-approved respirator. | This is crucial to prevent the inhalation of the fine powder, which is a primary route of exposure[3]. Ensure the respirator is properly fitted. |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | The gown should be worn over personal clothing and changed immediately if it becomes contaminated[6][7]. |
| Foot Protection | Closed-toe shoes | To protect against accidental spills. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Protocols:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Ensure that an emergency eye wash station and safety shower are readily accessible[3].
-
Assemble all necessary PPE as detailed in the table above. Inspect all PPE for any damage before use.
-
Don the PPE in the correct order, ensuring a proper fit.
-
-
Handling:
-
Handle the solid form of this compound in a well-ventilated area to prevent the formation of dust[3].
-
Avoid all personal contact with the compound, including inhalation of dust and contact with skin and eyes[5].
-
Do not eat, drink, or smoke in the area where the compound is being handled[1][3].
-
After handling, wash hands and any other exposed areas thoroughly with mild soap and water[3].
-
-
Storage:
-
Store this compound in its original, tightly closed container in a well-ventilated, dry place at room temperature[3].
-
Protect the compound from direct sunlight and keep it away from heat, sparks, open flames, and other ignition sources[3].
-
Store away from incompatible materials such as strong acids and bases[3].
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste, including unused compound, contaminated PPE, and cleaning materials, must be considered hazardous.
-
Containment:
-
Collect solid waste in a clearly labeled, sealed container. For added safety, double-bag the waste.
-
For liquid waste (e.g., solutions containing this compound), use a labeled, leak-proof container.
-
-
Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations[5]. Consult your institution's environmental health and safety department for specific guidelines.
-
Do not dispose of this compound down the drain or in the regular trash[5].
-
Empty containers may retain product residue and should be disposed of in the same manner as the compound itself. Puncture containers to prevent reuse[5].
-
Emergency Procedures
-
Spills:
-
Minor Spills: Evacuate unnecessary personnel. Remove all ignition sources. Wearing appropriate PPE, carefully sweep or shovel the solid material into a labeled container for disposal. Avoid generating dust[3][5].
-
Major Spills: Evacuate the area and alert emergency responders. Only trained personnel with appropriate protective equipment should attempt to clean up a major spill[5].
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[4].
-
Eye Contact: Rinse cautiously with water for several minutes. Seek medical attention if irritation persists[3].
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention[4].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[3][10].
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. moehs.com [moehs.com]
- 4. nordicbiosite.com [nordicbiosite.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. pogo.ca [pogo.ca]
- 9. pppmag.com [pppmag.com]
- 10. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
